Product packaging for Moprolol hydrochloride(Cat. No.:CAS No. 27058-84-0)

Moprolol hydrochloride

Cat. No.: B1214374
CAS No.: 27058-84-0
M. Wt: 275.77 g/mol
InChI Key: JKEZSJIWQWVVQR-UHFFFAOYSA-N
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Description

Moprolol hydrochloride is a chemical compound functioning as a beta-adrenergic antagonist (beta-blocker) . In research settings, metoprolol, a related and widely studied beta-blocker, is recognized for its selectivity towards beta-1 adrenergic receptors, which are predominantly located in cardiac tissue . This selectivity makes it a valuable tool for investigating cardiac physiology and pathophysiology. The primary mechanism of action for this class of compounds involves competitive antagonism of catecholamines like epinephrine and norepinephrine at beta-1 receptors . This blockade results in a reduction in heart rate (negative chronotropic effect), a decrease in the force of myocardial contraction (negative inotropic effect), and a suppression of conduction through the atrioventricular node . Researchers utilize this compound to explore a wide range of scientific questions. Its applications include in vitro studies on isolated cardiomyocytes or tissue preparations to examine receptor signaling and cardiac electrophysiology. In vivo, it serves as a pharmacological probe in animal models of hypertension, angina, arrhythmias, and heart failure to elucidate the role of beta-1 adrenergic signaling in these conditions . The hydrochloride salt form may be preferred for its solubility properties in various experimental buffers and solutions. Please Note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. The information presented here is for informational purposes and is not a substitute for professional medical advice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22ClNO3 B1214374 Moprolol hydrochloride CAS No. 27058-84-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEZSJIWQWVVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5741-22-0 (Parent)
Record name Moprolol hydrochloride
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DSSTOX Substance ID

DTXSID50949814
Record name 1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27058-84-0
Record name 2-Propanol, 1-(2-methoxyphenoxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1)
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Record name Moprolol hydrochloride
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Record name 1-(2-Methoxyphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Record name [2-hydroxy-3-(2-methoxyphenoxy)propyl]isopropylammonium chloride
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Record name MOPROLOL HYDROCHLORIDE
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Synthetic Methodologies and Chemical Development Research for Metoprolol Hydrochloride

Established Synthetic Pathways of Metoprolol (B1676517) Hydrochloride

Conventional Chemical Synthesis Routes and Their Optimization

The traditional synthesis of metoprolol typically involves a multi-step process. A common route starts with 4-(2-methoxyethyl)phenol (B22458), which undergoes a phenol (B47542) etherification reaction with epichlorohydrin (B41342). google.com The resulting epoxide intermediate is then subjected to an amination reaction with isopropylamine (B41738) to yield the metoprolol base. google.comgoogle.com Finally, the base is treated with an acid, such as succinic acid or hydrochloric acid, to form the corresponding salt. google.comgoogle.com

Various optimizations to this conventional route have been explored to enhance yield and purity. These include adjusting reaction temperatures and the molar ratios of reactants to minimize the formation of epoxide intermediates, thereby avoiding the need for their purification. google.com For instance, one optimized process involves reacting 4-(2-methoxyethyl)phenol with epichlorohydrin in an aqueous alkaline solution at temperatures ranging from 0°C to 25°C for 15-20 hours. google.com Another variation describes the reaction at 20°-80°C for 3 hours. google.com The subsequent reaction with isopropylamine is often carried out in an aqueous medium. google.com

A Chinese patent describes a method where 4-(2-methoxyethyl)phenol and (R)-epichlorohydrin are reacted, and the water produced during the reaction is continuously removed using an external circulation system. google.com This modification is reported to suppress the hydrolysis of the epoxide intermediate, leading to a higher yield of the (S)-metoprolol base (79.2%). google.com

Stereoselective Synthesis Approaches for Metoprolol Enantiomers

Metoprolol possesses a chiral center, and its therapeutic activity primarily resides in the (S)-enantiomer. researchgate.netrsc.org This has driven the development of stereoselective synthetic methods to produce enantiomerically pure (S)-metoprolol.

One approach involves the use of a chiral starting material, such as (R)- or (S)-epichlorohydrin. The reaction of 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin, followed by reaction with isopropylamine, selectively yields (S)-metoprolol. google.comnih.gov This method has been shown to produce (S)-metoprolol with an optical purity ranging from 96-99% enantiomeric excess (ee). nih.gov

Another strategy is the kinetic resolution of a racemic intermediate. For example, a racemic chlorohydrin intermediate can be subjected to enzymatic acylation, where one enantiomer is preferentially acylated, allowing for the separation of the two enantiomers. rsc.orgnih.gov

Novel Synthetic Methodologies and Process Innovations

Chemoenzymatic Synthesis Techniques for Chiral Purity

Chemoenzymatic synthesis has emerged as a powerful tool for obtaining highly enantiopure metoprolol. These methods combine chemical synthesis steps with enzymatic reactions to achieve high stereoselectivity.

A notable chemoenzymatic approach involves the kinetic resolution of a key chlorohydrin intermediate, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using lipases. researchgate.netresearchgate.netresearchhub.com Specifically, Candida antarctica lipase (B570770) B (CALB) has been effectively used to catalyze the transesterification of the racemic chlorohydrin. researchgate.netresearchgate.net This process allows for the synthesis of (S)-metoprolol with an enantiomeric excess of 99%. researchgate.netresearchgate.net The enantiopure (R)-chlorohydrin obtained from this resolution can then be used to synthesize a series of (R)-(+)-β-blockers, including metoprolol, with high enantiomeric excess. rsc.org

Researchers have also explored the use of recombinant alcohol dehydrogenases (ADHs) for the asymmetric reduction of a prochiral ketone to produce a chiral chlorohydrin intermediate with over 99% ee. rsc.orgnih.gov This stereocenter is established early in the synthesis, allowing for a more "step-economic" route. rsc.org

Sustainable and Green Chemistry Applications in Metoprolol Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for pharmaceutical synthesis. Green chemistry principles are being applied to the synthesis of metoprolol to reduce waste, lower energy consumption, and use less hazardous substances. researchgate.netrsc.org

One green approach involves the use of ultrasound to assist in the synthesis of metoprolol impurities, which can help in better process control. acgpubs.org This method utilizes water as a solvent and is performed at room temperature, significantly reducing energy costs. acgpubs.org

The optimization of reaction protocols to use catalytic amounts of base and less acidic acid also contributes to a more sustainable process. researchgate.net Furthermore, the re-design of β-blockers like metoprolol to create derivatives that are more biodegradable is an area of active research. researchgate.netrsc.org

Real-Time Monitoring and Characterization of Synthesis Processes

To ensure process efficiency and product quality, real-time monitoring of the metoprolol synthesis is crucial. Spectroscopic techniques, particularly Raman spectroscopy, have been employed for this purpose. nih.govresearchgate.net

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is another powerful analytical tool used for the simultaneous determination of metoprolol and other related compounds in various matrices, which is important for clinical drug monitoring and impurity profiling. researchgate.net

Data Tables

Table 1: Comparison of Metoprolol Synthesis Routes

Synthesis Route Key Features Reported Yield/Purity References
Conventional Synthesis Multi-step process involving phenol etherification and amination.Yields can be optimized to 72-75% with >99.8% purity. google.comgoogle.com
Stereoselective Synthesis (Chiral Epichlorohydrin) Utilizes (R)-epichlorohydrin to produce (S)-metoprolol.Optical purity of 96-99% ee. google.comnih.gov
Chemoenzymatic Synthesis (Lipase Resolution) Kinetic resolution of a chlorohydrin intermediate using Candida antarctica lipase B.>99% ee for (S)-metoprolol. researchgate.netresearchgate.netresearchhub.com
Chemoenzymatic Synthesis (ADH Reduction) Asymmetric reduction of a prochiral ketone using a recombinant alcohol dehydrogenase.>99% ee for the chiral chlorohydrin intermediate. rsc.orgnih.gov

In-Process Analytical Techniques (e.g., Raman Spectroscopy) for Reaction Control

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling pharmaceutical manufacturing processes through the measurement of Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs). bruker.comadragos-pharma.com For the synthesis of metoprolol, in-process analytical techniques are crucial for real-time monitoring and control, leading to enhanced process understanding, improved product quality, and increased efficiency. mt.comeuropeanpharmaceuticalreview.com

Among various PAT tools, Raman spectroscopy has emerged as a powerful non-invasive technique for monitoring the synthesis of metoprolol base. nih.govresearchgate.net This method offers several advantages in a manufacturing setting, including the ability to analyze samples directly in the reaction vessel without the need for sample preparation. europeanpharmaceuticalreview.comgoogle.com

Other PAT tools that can be applied to pharmaceutical processes include Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, and various chromatographic techniques. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.commt.com These tools, when integrated into the process, provide a continuous stream of data that is essential for advanced process control. americanpharmaceuticalreview.com

Application of Chemometrics for Process Understanding

The large and complex datasets generated by in-process analytical techniques like Raman spectroscopy necessitate the use of chemometrics for data evaluation and interpretation. nih.govresearchgate.net Chemometrics employs multivariate statistical methods to extract meaningful information from chemical data. nih.gov Due to significant overlapping of spectral bands from different components in the reaction mixture, univariate analysis is often insufficient. nih.gov

For monitoring metoprolol synthesis, two of the most common multivariate techniques are Principal Component Analysis (PCA) and Partial Least-Squares (PLS) projections to latent structures. nih.govresearchgate.net

Principal Component Analysis (PCA): PCA is an unsupervised method that reduces the dimensionality of the spectral data. It transforms the data into a new set of variables called principal components (PCs) or scores. These scores capture the most significant variations in the data, such as changes in concentration over time. By plotting the scores of the first few PCs against time or each other, a trajectory of the batch process can be visualized. nih.govresearchgate.net A key advantage of using PCA is that it does not require calibration samples to monitor the reaction progress. nih.gov The reaction endpoint can be determined when the scores stop changing, indicating that the chemical composition of the mixture has stabilized. researchgate.net

Partial Least-Squares (PLS): PLS is a supervised method used to build a predictive model that correlates the spectral data (e.g., Raman spectra) with a known property, such as the concentration of reactants or products determined by an offline reference method (like HPLC). nih.gov While not strictly necessary for simple reaction monitoring, PLS models can provide quantitative predictions of component concentrations in real time. nih.gov

The application of these chemometric methods allows for the creation of multivariate batch control charts. nih.gov A "golden batch" trajectory can be established from a successful synthesis, and subsequent batches can be monitored in real time to ensure they follow this optimal path. researchgate.net Deviations from the norm can be detected early, allowing for corrective actions to be taken. This approach significantly enhances process understanding and control, ensuring batch-to-batch consistency and final product quality. nih.gov

Table 1: Chemometric Techniques in Metoprolol Synthesis Monitoring

TechniqueTypeApplication in Metoprolol SynthesisKey Benefit
Principal Component Analysis (PCA) UnsupervisedMonitors reaction progress by tracking changes in spectral data over time. nih.govresearchgate.netReaction endpoint determination without the need for calibration samples. nih.gov
Partial Least-Squares (PLS) SupervisedCreates quantitative models to predict the concentration of reactants and products from spectra. nih.govProvides real-time quantitative information on the reaction components.

Synthesis and Characterization of Metoprolol Hydrochloride Intermediates and Precursors

The synthesis of metoprolol is a multi-step process that begins with readily available chemical precursors. A common and efficient synthetic route involves the key intermediate 4-(2-methoxyethyl)phenol. google.comgoogle.comgoogle.com

Synthesis of the key intermediate, 4-(2-methoxyethyl)phenol.

Reaction of this phenol with an epoxide-forming reagent, typically epichlorohydrin, to form an epoxy ether intermediate. google.com

Amination of the epoxy ether with isopropylamine to form the metoprolol base, which is then converted to the hydrochloride salt. google.comresearchgate.net

One documented synthesis of the crucial precursor 4-(2-methoxyethyl)phenol starts from p-bromophenol. google.com In this method, p-bromophenol reacts with methyl vinyl ether in the presence of a palladium catalyst and a phosphine (B1218219) ligand to generate 4-(2-methoxyvinyl)phenol . This intermediate is then hydrogenated using a palladium-on-carbon catalyst to yield the target precursor, 4-(2-methoxyethyl)phenol. google.com

An alternative route to 4-(2-methoxyethyl)phenol begins with phenol and chloroacetyl chloride, which react in the presence of an aluminum trichloride (B1173362) catalyst to form 4-chloroacetylphenol . google.com This product is then treated with sodium methoxide (B1231860) in methanol (B129727) to yield 4-(2'-methoxyacetyl)phenol . The final step involves the reduction of this ketone using a catalyst like Raney nickel under a hydrogen atmosphere to produce 4-(2'-methoxyethyl)phenol. google.com

Once the key precursor, 4-(2-methoxyethyl)phenol , is obtained, it undergoes a Williamson etherification reaction with epichlorohydrin in the presence of a base like sodium hydroxide. google.com This reaction yields the intermediate 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane . google.com

The final step in forming the metoprolol base is the ring-opening of the epoxide. The 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane intermediate is reacted with isopropylamine . google.com The amine attacks the terminal carbon of the epoxide ring, opening it to form metoprolol. tubitak.gov.trgoogle.com The resulting metoprolol base can then be reacted with hydrochloric acid to produce metoprolol hydrochloride.

During the synthesis, various by-products and impurities can form. For instance, the hydrolysis of the epoxide intermediate can lead to the formation of 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol , which is listed as Metoprolol EP Impurity D. acgpubs.org The identification and characterization of such impurities are critical for quality control and are often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov

Table 2: Key Intermediates in Metoprolol Synthesis

Compound NameRole in SynthesisStarting Materials
4-(2-methoxyethyl)phenol Key Precursorp-bromophenol, methyl vinyl ether google.com OR Phenol, chloroacetyl chloride google.com
4-(2-methoxyvinyl)phenol Intermediatep-bromophenol, methyl vinyl ether google.com
4-chloroacetylphenol IntermediatePhenol, chloroacetyl chloride google.com
4-(2'-methoxyacetyl)phenol Intermediate4-chloroacetylphenol, sodium methoxide google.com
3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane Epoxide Intermediate4-(2-methoxyethyl)phenol, epichlorohydrin google.com
Metoprolol Final Base Product3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane, isopropylamine google.com

Molecular and Cellular Pharmacology Research of Metoprolol

Beta-Adrenergic Receptor Binding and Selectivity Studies

Quantification of Beta-1 Adrenergic Receptor Affinity and Antagonism

Metoprolol (B1676517) exhibits a high affinity for β1-adrenergic receptors. oup.com Studies using radioligand binding techniques have quantified this affinity, with reported Ki values (a measure of binding affinity) of 47 nM in Chinese Hamster Ovary (CHO) cells expressing the human β1-adrenergic receptor. caymanchem.com The antagonistic effect of metoprolol at the β1 receptor is well-established, and it effectively blocks the downstream signaling typically initiated by catecholamines. This blockade is the primary mechanism behind its therapeutic effects. nih.gov

Investigation of Dose-Dependent Receptor Selectivity and Beta-2 Adrenergic Receptor Interactions

Metoprolol is considered a β1-selective or "cardioselective" beta-blocker, meaning it has a greater affinity for β1-receptors than for beta-2 (β2) adrenergic receptors. arpimed.ambpac.org.nz However, this selectivity is dose-dependent and not absolute. arpimed.am At higher plasma concentrations, metoprolol can also inhibit β2-adrenoceptors, which are predominantly located in the smooth muscle of the bronchi and blood vessels. arpimed.ambpac.org.nz

The selectivity of metoprolol for β1- over β2-receptors has been quantified in various studies. In CHO cells expressing human receptors, the Ki value for β2-receptors was found to be 2,730 nM, significantly higher than its affinity for β1-receptors. caymanchem.comcaymanchem.com Another study reported a β1-selectivity of approximately 30-fold for metoprolol. nih.gov This selectivity helps to minimize some of the side effects associated with non-selective beta-blockers, which can cause bronchoconstriction by blocking β2-receptors. tandfonline.com

ReceptorKi (nM)Cell LineReference
β1-Adrenergic Receptor47CHO (human receptor) caymanchem.com
β2-Adrenergic Receptor2,730CHO (human receptor) caymanchem.comcaymanchem.com
β3-Adrenergic Receptor>10,000CHO (human receptor) caymanchem.comcaymanchem.com

Intracellular Signaling Pathway Modulation

Effects on Adenylyl Cyclase Activity and cAMP Production

The binding of catecholamines to β1-adrenergic receptors normally activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). derangedphysiology.com Metoprolol, by blocking the β1-receptor, inhibits this cascade, leading to a reduction in adenylyl cyclase activity and decreased intracellular cAMP levels. arpimed.amarpimed.am This reduction in cAMP is a key part of metoprolol's mechanism, as cAMP is a crucial second messenger that activates downstream signaling pathways. nih.gov Research has shown that metoprolol can reduce GTP-induced adenylyl cyclase activity in cells expressing β1- and β2-adrenergic receptors. caymanchem.comcaymanchem.com In patients with chronic heart failure, treatment with metoprolol has been observed to increase lymphocyte cAMP levels, suggesting a beneficial effect on the immune system. nih.gov

Regulation of Downstream Signaling Cascades in Cardiac Cells

The decrease in cAMP levels caused by metoprolol leads to the modulation of several downstream signaling cascades in cardiac cells. One of the primary targets is Protein Kinase A (PKA), a cAMP-dependent enzyme. nih.gov By reducing cAMP, metoprolol inhibits PKA activation. nih.govmdpi.com Activated PKA normally phosphorylates various proteins in cardiac cells, including L-type calcium channels and components of the sarcoplasmic reticulum, leading to increased calcium influx and release, which enhances contractility. nih.govderangedphysiology.com

Metoprolol's inhibition of PKA leads to:

Reduced Calcium Influx: It decreases the contractility of the ventricular myocardium by inhibiting the calcium influx through L-type calcium channels that are regulated by PKA. nih.gov

Modulation of Ryanodine (B192298) Receptors: In heart failure, PKA can hyperphosphorylate the ryanodine receptor 2 (RyR2), leading to calcium leaks from the sarcoplasmic reticulum. ahajournals.orgfrontiersin.org Metoprolol has been shown to reverse this hyperphosphorylation, restoring normal RyR2 function. ahajournals.orgfrontiersin.org

Regulation of other Kinases: Studies suggest that metoprolol can also attenuate the activation of the Ca++-calmodulin-dependent kinase II (CAMKII) pathway, which is implicated in pathological cardiac remodeling. mdpi.com

Biased Ligand Activity: Some research indicates that metoprolol can act as a "biased ligand," selectively activating a G protein-independent pathway involving β-arrestin2 and G protein-coupled receptor kinase 5 (GRK5). nih.govnih.gov This particular pathway has been linked to the induction of cardiac fibrosis. nih.govnih.gov

Electrophysiological Mechanisms at the Cellular Level

Metoprolol exerts several effects on the electrophysiology of cardiac cells, contributing to its antiarrhythmic properties. medsafe.govt.nzmedsafe.govt.nz It primarily acts by modulating the cardiac action potential. nih.govnih.gov

Key electrophysiological effects include:

Decreased Slope of Phase 4 Depolarization: In pacemaker cells of the sinoatrial (SA) and atrioventricular (AV) nodes, metoprolol decreases the slope of phase 4 of the action potential. nih.govstatpearls.com This action, achieved by reducing sodium influx, slows the firing rate of these pacemaker cells, resulting in a lower heart rate. nih.govstatpearls.com

Prolongation of Phase 3 Repolarization: Metoprolol prolongs the repolarization phase (phase 3) of the nodal action potential. nih.govstatpearls.com This is the phase where potassium efflux restores the resting membrane potential. By delaying this phase, metoprolol increases the refractory period of cardiac cells, reducing their excitability and conduction velocity. nih.govstatpearls.com

Effects on Ion Channels:

Calcium Channels: Metoprolol blocks the high-threshold L-type calcium current in a concentration-dependent manner. nih.govnih.gov

Potassium Channels: It decreases the inward rectifying potassium current (IK1) and can increase a time-independent outward potassium current. nih.govnih.gov Metoprolol has also been shown to inhibit the Kv4.3 channel, which contributes to the repolarization of the cardiac action potential. mdpi.com

Sodium Channels: While having little effect on the sodium current at normal heart rates, metoprolol can cause a use-dependent inhibition of sodium channels at higher frequencies. nih.gov

These combined electrophysiological actions—slowing the heart rate, decreasing conduction velocity, and increasing the refractory period—contribute to metoprolol's effectiveness in managing arrhythmias. medsafe.govt.nzcvpharmacology.com

Electrophysiological ParameterEffect of MetoprololUnderlying MechanismReference
Phase 4 Slope (Pacemaker Cells)DecreaseReduced sodium influx nih.govstatpearls.com
Phase 3 Repolarization (Nodal Cells)ProlongationDelayed potassium efflux nih.govstatpearls.com
Action Potential DurationShortening (ventricular myocytes), Prolongation (atrial cells, long-term)Block of calcium current and activation of outward potassium current (shortening); Adaptive changes (prolongation) nih.govoup.com
L-type Calcium Current (ICa)DecreaseDirect block and reduced PKA-mediated phosphorylation nih.govnih.gov
Inward Rectifier Potassium Current (IK1)DecreaseDirect block nih.gov

Modulation of Nodal Action Potentials (Phase 4 Slope and Phase 3 Repolarization)

Metoprolol's primary mechanism of action involves the modulation of nodal action potentials, particularly within the sinoatrial (SA) node, the heart's natural pacemaker. cvphysiology.com It achieves this by selectively blocking β1-adrenergic receptors on cardiac cells. nih.govwikipedia.org This blockade counteracts the effects of catecholamines like adrenaline and noradrenaline. wikipedia.org

A key effect of metoprolol is the reduction of the slope of phase 4 of the nodal action potential. nih.govwikipedia.org Phase 4 is characterized by spontaneous depolarization, which is driven by an inward current of sodium ions. cvphysiology.comnih.gov By decreasing this sodium influx, metoprolol slows the rate of spontaneous depolarization, thereby reducing the firing rate of pacemaker cells and consequently lowering the heart rate. nih.gov

Furthermore, metoprolol prolongs phase 3 repolarization of the nodal action potential. nih.govwikipedia.org Phase 3 is the phase where potassium efflux restores the resting membrane potential. nih.gov By delaying this phase, metoprolol increases the refractory period of cardiac cells, making them less excitable and slowing conduction velocity. nih.gov This effect is achieved with minimal interference with the electrical activity of cardiac cells at therapeutic concentrations. nih.govfda.gov

Suppression of Sarcoplasmic Reticulum Ca2+ Dynamics

Metoprolol also influences intracellular calcium (Ca2+) dynamics within cardiac myocytes, specifically by suppressing abnormal Ca2+ release from the sarcoplasmic reticulum (SR). The SR is a critical organelle for excitation-contraction coupling, storing and releasing Ca2+ to initiate muscle contraction. jci.orgcvpharmacology.com

In certain pathological conditions like heart failure, the ryanodine receptor (RyR2), a key calcium release channel on the SR, can become "leaky" due to hyperphosphorylation by protein kinase A (PKA). nih.govnih.govahajournals.org This leads to spontaneous Ca2+ release, which can trigger arrhythmias. wikipedia.orgmdpi.com Research has demonstrated that metoprolol can suppress the norepinephrine-induced increase in SR Ca2+ leak and spontaneous SR Ca2+ release. wikipedia.org

Studies in animal models of heart failure have shown that chronic administration of metoprolol can prevent this SR Ca2+ leak. nih.gov It achieves this by restoring the normal phosphorylation state of RyR2, affecting both PKA-dependent and Ca2+/calmodulin-dependent protein kinase II (CaMKII)-dependent pathways. nih.gov This stabilization of RyR2 helps to improve cardiac function and reduce the likelihood of fatal arrhythmias. nih.gov Additionally, beta-blockade with agents like metoprolol has been shown to restore the levels of key Ca2+-handling proteins such as SERCA (sarco(endo)plasmic reticulum Ca2+-ATPase) and the Na+/Ca2+ exchanger, which are often altered in heart failure. capes.gov.br

Comparative Molecular Pharmacology of Metoprolol Enantiomers

Metoprolol is administered as a racemic mixture, meaning it contains equal parts of two stereoisomers: S-metoprolol and R-metoprolol. nih.gov These enantiomers, while chemically similar, exhibit distinct pharmacological properties.

Differential Beta-1 Blocking Activity of S-Metoprolol

The primary therapeutic effect of metoprolol, its cardioselective beta-1 blocking activity, resides almost exclusively in the S-enantiomer. nih.gov S-metoprolol demonstrates a significantly higher affinity and blocking potency for β1-receptors compared to the R-isomer. nih.govijmedicine.com The S:R activity ratio for beta-1 receptor blocking activity has been reported to be as high as 33:1. ijmedicine.com This high cardioselectivity makes S-metoprolol the key contributor to the drug's therapeutic effects on heart rate and blood pressure. nih.govresearchgate.net

Receptor Selectivity and Potency Differences of R-Metoprolol

In contrast to the S-enantiomer, R-metoprolol has a much lower affinity for β1-receptors. nih.gov While S-metoprolol is highly selective for β1-receptors, R-metoprolol is almost non-selective, showing only a threefold greater affinity for β1- over β2-adrenoceptors. nih.gov The potency of R-metoprolol in blocking β1-receptors is considerably lower than that of S-metoprolol. nih.gov Some research suggests that the R-isomer may contribute to β2-blocking activity. nih.gov

Comparative Activity of Metoprolol Enantiomers
EnantiomerPrimary ActivityReceptor AffinityPotency
S-Metoprololβ1-blocking (Cardioselective)High for β1-receptorsHigh β1-blocking potency
R-MetoprololLow β1-blocking activity, potential β2-blocking activityLow for β1-receptors, almost non-selectiveLow β1-blocking potency

Research on Intrinsic Sympathomimetic Activity and Membrane Stabilizing Effects

Metoprolol is characterized by its lack of intrinsic sympathomimetic activity (ISA). nih.govfda.govnih.govpfizermedicalinformation.comfffenterprises.com This means that unlike some other beta-blockers, it does not exert a low-level agonist effect at the β-adrenergic receptor while also acting as an antagonist. wikipedia.orgtaylorandfrancis.com Studies on human myocardium have confirmed that metoprolol is devoid of ISA. nih.govresearchgate.net

Drug Metabolism and Pharmacokinetic Mechanism Research of Metoprolol

Hepatic Metabolism Pathways and metabolite Identification

Metoprolol (B1676517) undergoes extensive phase I metabolism in the liver, with approximately 50% of an administered dose being metabolized during its first pass. drugbank.compharmgkb.org The metabolism is predominantly carried out by the cytochrome P450 (CYP) enzyme system. medsafe.govt.nz The main metabolic transformations are O-demethylation, α-hydroxylation, and N-dealkylation. pharmgkb.orgnih.gov

The metabolism of metoprolol is primarily driven by the activity of cytochrome P450 2D6 (CYP2D6). drugbank.comdrugbank.com This enzyme is responsible for metabolizing approximately 70-80% of an oral dose of metoprolol. nih.govresearchgate.net However, CYP2D6 is not the exclusive enzyme involved in this process. pharmgkb.org Other CYP450 isoforms, including CYP3A4, CYP2B6, and CYP2C9, also contribute to the metabolism of metoprolol, although to a lesser extent. drugbank.comwikipedia.orgmdpi.com

Studies using human liver microsomes have demonstrated that while CYP2D6 is the main catalyst, other enzymes play a supporting role. nih.gov For instance, inhibition of CYP2D6 still allows for residual metabolic activity, indicating the involvement of other CYPs. pharmgkb.orgnih.gov Specifically, CYP3A4, CYP2B6, and CYP2C9 have been shown to contribute to all three major metabolic pathways of metoprolol. nih.gov Research has confirmed that CYP3A4 can directly α-hydroxylate metoprolol. nih.gov

The contribution of these other enzymes can become more significant in certain situations, such as when CYP2D6 activity is low or when there is induction of other CYP enzymes. nih.gov For example, after induction with rifampicin, there is an observed increase in the metabolism of metoprolol, suggesting a greater contribution from CYPs other than CYP2D6. nih.gov

The major metabolic pathway for metoprolol is O-demethylation, which accounts for approximately 65% of its metabolism. pharmgkb.orgnih.gov This pathway is primarily mediated by CYP2D6. nih.gov The initial product of this pathway is O-demethylmetoprolol. nih.govresearchgate.net This metabolite is transient and undergoes rapid subsequent oxidation to form metoprolol acid, which is an inactive carboxylic acid metabolite. pharmgkb.orgpluscommunication.eu Metoprolol acid is the main metabolite of metoprolol found in human urine. pharmgkb.orgresearchgate.net

While CYP2D6 is the principal enzyme in this pathway, studies have indicated that CYP3A4, CYP2B6, and CYP2C9 also contribute to O-demethylation. pharmgkb.orgnih.gov Inhibition studies have shown a residual O-demethylation activity of 19% even when CYP2D6 is inhibited, highlighting the role of these other enzymes. pharmgkb.orgnih.gov

Another significant metabolic route is α-hydroxylation, which accounts for about 10% of metoprolol metabolism. pharmgkb.orgnih.gov This pathway leads to the formation of α-hydroxymetoprolol. nih.govcaymanchem.com This metabolite is of particular interest because it is pharmacologically active, possessing about one-tenth of the β1-blocking activity of the parent drug, metoprolol. pharmgkb.orgmdpi.com

The formation of α-hydroxymetoprolol is almost exclusively mediated by the CYP2D6 enzyme. mdpi.comnih.gov Due to this high specificity, the ratio of α-hydroxymetoprolol to metoprolol in urine or plasma is often used as a marker for assessing an individual's CYP2D6 activity level, a practice known as phenotyping. nih.govmdpi.com While CYP2D6 is the primary enzyme, some research suggests that CYP3A4 can also contribute to α-hydroxylation, particularly after enzyme induction. nih.gov

The third metabolic pathway for metoprolol is N-dealkylation, which also accounts for approximately 10% of the metabolized dose. pharmgkb.orgnih.gov This process results in the formation of N-desisopropyl metoprolol. pharmgkb.orgchapman.edu This metabolite can be further transformed through transamination and oxidation to a corresponding acid. nih.gov

The N-dealkylation of metoprolol is catalyzed by several CYP enzymes. pharmgkb.org While CYP2D6 is involved, CYP2B6, CYP2C9, and CYP3A4 also contribute to this pathway. pharmgkb.orgnih.govpharmgkb.org Inhibition studies have shown a residual N-dealkylation activity of 8% when CYP2D6 is blocked, confirming the participation of other enzymes. pharmgkb.orgnih.gov

Stereoselective Metabolism of Metoprolol Enantiomers

Metoprolol is administered as a racemic mixture, meaning it consists of two enantiomers, (R)-metoprolol and (S)-metoprolol, which are mirror images of each other. mdpi.com These enantiomers exhibit different pharmacokinetic and pharmacodynamic properties. mdpi.com The (S)-enantiomer is significantly more potent in its β1-adrenoceptor blocking activity. mdpi.com

The metabolism of metoprolol is stereoselective, meaning the two enantiomers are metabolized at different rates and through different preferential pathways, largely dependent on an individual's CYP2D6 metabolizer status. chapman.edunih.gov

In individuals who are extensive metabolizers (EMs) of CYP2D6, the clearance of (R)-metoprolol is about 40% higher than that of (S)-metoprolol. nih.gov This is because the O-demethylation pathway, the major metabolic route, preferentially metabolizes the (R)-enantiomer. chapman.edunih.gov Conversely, the α-hydroxylation pathway is stereoselective for the (S)-enantiomer. pharmgkb.orgnih.gov This differential metabolism results in higher plasma concentrations of the more active (S)-enantiomer in extensive metabolizers. nih.govresearchgate.net

In contrast, in poor metabolizers (PMs) who have deficient CYP2D6 activity, this stereoselectivity is reversed. chapman.edunih.gov In these individuals, the plasma concentrations of (S)-metoprolol are lower than those of (R)-metoprolol. nih.govresearchgate.net

Research on Drug-Drug Interactions at the Metabolic Enzyme Level

Given that metoprolol is predominantly metabolized by CYP2D6, it is susceptible to drug-drug interactions with substances that inhibit or induce this enzyme. nih.govconsensus.app

CYP2D6 Inhibitors : Co-administration of metoprolol with strong inhibitors of CYP2D6 can significantly increase metoprolol plasma concentrations. nih.govpfizermedicalinformation.com This can lead to a decrease in its cardioselectivity and an increased risk of adverse effects. nih.govpfizermedicalinformation.com Potent inhibitors include certain antidepressants like fluoxetine, paroxetine, and bupropion, as well as other drugs like quinidine (B1679956) and propafenone. consensus.apppfizermedicalinformation.comverywellhealth.com Studies have shown that strong inhibitors can double the concentration of metoprolol. pfizermedicalinformation.com Moderate inhibitors such as sertraline (B1200038) and citalopram (B1669093) can also increase metoprolol levels, though to a lesser extent. consensus.appsinglecare.com

CYP2D6 Inducers : Conversely, drugs that induce CYP2D6 activity can accelerate the metabolism of metoprolol, potentially reducing its therapeutic efficacy. nih.gov Rifampin is a well-known inducer of CYP enzymes, and its co-administration has been shown to decrease the plasma concentration of metoprolol. nih.govnih.gov

Other Interactions :

Catecholamine-depleting drugs and Monoamine Oxidase (MAO) Inhibitors : These can have an additive effect with metoprolol, potentially leading to significant hypotension and bradycardia. pfizermedicalinformation.comverywellhealth.com

Calcium Channel Blockers : Concurrent use with diltiazem (B1670644) and verapamil (B1683045) can lead to additive negative effects on heart rate and contractility. nih.govpfizermedicalinformation.com

Alpha-blockers : The blood pressure-lowering effects of alpha-blockers can be potentiated by metoprolol. singlecare.com

Due to these potential interactions, close monitoring is often required when metoprolol is administered with other medications, especially those that affect the CYP2D6 enzyme. nih.govpfizermedicalinformation.com

Compound Names Mentioned

Mechanisms of CYP2D6 Inhibition by Co-administered Agents

The co-administration of drugs that inhibit the CYP2D6 enzyme can significantly impact the metabolism of metoprolol, leading to increased plasma concentrations and potential for adverse effects. singlecare.comverywellhealth.comnih.gov

Potent inhibitors of CYP2D6, such as the antidepressants paroxetine, fluoxetine, and bupropion, can cause a four- to six-fold increase in the bioavailable dose of metoprolol. nih.govconsensus.appconsensus.app This is due to their strong inhibitory effect on the primary metabolic pathway of metoprolol. nih.govconsensus.app Quinidine, another potent CYP2D6 inhibitor, has been shown to double metoprolol concentrations. nih.gov The antihistamine diphenhydramine (B27) also acts as a potent inhibitor, decreasing the clearance of metoprolol. consensus.app

Moderate CYP2D6 inhibitors, including the antidepressants citalopram, escitalopram, and duloxetine, can lead to a two- to three-fold increase in the bioavailable dose of metoprolol. nih.govconsensus.appconsensus.app

Conversely, some antidepressants like sertraline, venlafaxine, mianserin, and mirtazapine (B1677164) are weak or non-inhibitors of CYP2D6 and are not expected to cause clinically significant interactions with metoprolol. nih.govconsensus.appconsensus.app

The following table summarizes the effects of various CYP2D6 inhibitors when co-administered with metoprolol.

Table 1: Effect of CYP2D6 Inhibitors on Metoprolol Bioavailability

Inhibitor Potency Effect on Metoprolol Bioavailability
Paroxetine Potent 4- to 6-fold increase nih.govconsensus.app
Fluoxetine Potent 4- to 6-fold increase nih.govconsensus.app
Bupropion Potent 4- to 6-fold increase nih.govconsensus.app
Quinidine Potent 2-fold increase nih.gov
Diphenhydramine Potent Decreased clearance consensus.app
Citalopram Moderate 2- to 3-fold increase nih.govconsensus.app
Escitalopram Moderate 2- to 3-fold increase nih.govconsensus.app
Duloxetine Moderate 2- to 3-fold increase consensus.app
Sertraline Weak/None No significant interaction expected nih.govconsensus.app
Venlafaxine Weak/None No significant interaction expected nih.govconsensus.app
Mianserin Weak/None No significant interaction expected nih.govconsensus.app

| Mirtazapine | Weak/None | No significant interaction expected nih.govconsensus.app |

Drug Transport Mechanisms and Permeability Studies

The permeability of metoprolol across biological membranes is a key factor in its absorption and distribution. Various in vitro and in situ models have been used to characterize its transport mechanisms.

Ion Pair-Mediated Transport across Artificial Membranes (e.g., PAMPA systems)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict the passive permeability of drug candidates. Studies using PAMPA have shown that metoprolol has high permeability. ualberta.caacs.org The permeability of metoprolol in PAMPA systems can be influenced by the lipid composition of the artificial membrane. Research has demonstrated that an anionic lipid component can facilitate the transport of metoprolol, suggesting an ion pair-mediated transport mechanism. nih.govnih.gov In one study, the permeability of metoprolol was significantly higher in an anionic PAMPA system compared to a neutral lipid system, and this transport could be inhibited by competing cations. nih.gov The pH of the environment also affects permeability, with metoprolol showing increased permeation at a higher pH, which is consistent with its increased lipophilicity in a less ionized state. ualberta.ca

Table 2: Metoprolol Permeability in PAMPA Systems

PAMPA System Condition Permeability Finding Reference
Anionic-PAMPA - High permeability, dominated by ion pair-mediated transport. nih.gov
Neutral Lipid PAMPA - Lower permeability compared to anionic system. nih.gov
Standard PAMPA pH 7.4 Increased permeation compared to less lipophilic compounds. ualberta.ca

In Vitro Permeability across Cell Monolayers (e.g., Caco-2 cells)

Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal drug absorption. Studies using this model consistently classify metoprolol as a high-permeability compound. researchgate.netnih.govacs.org The apparent permeability coefficient (Papp) of metoprolol in Caco-2 cells has been reported in various studies, confirming its high permeability characteristics. researchgate.netnih.gov For instance, one study reported a Papp value of 9.44 x 10⁻⁶ cm/s at an apical pH of 6.5. nih.gov Another study found the permeability of metoprolol to be higher than that of labetalol (B1674207) in Caco-2 cells at both apical pH 6.5 and 7.5. nih.gov The transport of metoprolol across Caco-2 monolayers is primarily passive and does not appear to be significantly affected by efflux transporters like P-glycoprotein (P-gp). nih.gov

Table 3: Apparent Permeability (Papp) of Metoprolol in Caco-2 Cells

Apical pH Papp (cm/s) Direction Reference
6.5 9.44 x 10⁻⁶ Apical to Basolateral nih.gov
7.5 23.2 x 10⁻⁶ Apical to Basolateral nih.gov
Not Specified 16.61 x 10⁻⁶ Apical to Basolateral researchgate.net

In Situ Intestinal Permeability in Animal Models (e.g., rat, mouse)

In situ single-pass intestinal perfusion (SPIP) studies in animal models provide valuable insights into drug absorption under more physiologically relevant conditions. In rats, the effective permeability (Peff) of metoprolol has been shown to be segment-dependent, with higher permeability in the distal ileum compared to the proximal jejunum. researchgate.netnih.gov Studies have reported Peff values for metoprolol in the rat jejunum to be approximately 0.33 x 10⁻⁴ cm/s. researchgate.netnih.gov In mice, the jejunal permeability of metoprolol was found to be higher than in rats, with a Peff of about 0.55 x 10⁻⁴ cm/s. researchgate.netnih.gov These in situ studies further support the classification of metoprolol as a highly permeable drug. scispace.com

Table 4: Effective Permeability (Peff) of Metoprolol in Animal Intestinal Segments

Animal Model Intestinal Segment Peff (cm/s) Reference
Rat Proximal Jejunum 0.33 x 10⁻⁴ researchgate.netnih.gov
Rat Distal Ileum 0.57 x 10⁻⁴ researchgate.net

Investigation of Extrahepatic Metabolism and Excretion Mechanisms

While the liver is the primary site of metoprolol metabolism, extrahepatic metabolism and renal excretion also play a role in its elimination. drugbank.comwikipedia.org Metoprolol undergoes extensive first-pass metabolism in the liver. drugbank.com

Metoprolol and its metabolites are primarily excreted through the kidneys, with about 95% of an oral dose being eliminated in the urine. nih.gov However, only a small fraction, typically less than 5-10%, of the administered dose is excreted as unchanged metoprolol. drugbank.comnih.gov In individuals who are poor metabolizers via CYP2D6, the proportion of unchanged drug excreted in the urine can increase significantly. nih.gov The elimination half-life of metoprolol is generally between 3 to 7 hours. drugbank.comwikipedia.orgnih.gov In patients with hepatic cirrhosis, the systemic availability of metoprolol is increased, and the elimination half-life can be prolonged. nih.gov While renal impairment can lead to increased plasma levels of metoprolol, the impact is generally less pronounced than that of hepatic impairment. nih.gov Metoprolol is known to cross the blood-brain barrier. drugbank.comnih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
Metoprolol hydrochloride
Paroxetine
Fluoxetine
Bupropion
Quinidine
Diphenhydramine
Citalopram
Escitalopram
Duloxetine
Sertraline
Venlafaxine
Mianserin
Mirtazapine
Rifampicin
α-OH-metoprolol
Labetalol
P-glycoprotein (P-gp)
Atenolol (B1665814)
Ketoprofen
Propranolol (B1214883)
Phenol (B47542) red
Itraconazole
Cimetidine
Diltiazem
Olanzapine
Protriptyline
Valbenazine
Pimozide
Risperidone
Tamoxifen
Sarpogrelate
Desipramine
Imipramine
Dextromethorphan
Tolterodine
Amiodarone
Imatinib
Fexofenadine hydrochloride
Sodium dodecyl sulphate (SDS)
Imatinib mesylate (IM)
Acyclovir
Chlorpheniramine
Disopyramide
Mannitol
Benzoic acid
Terazosin hydrochloride (TH)
Caffeine
Diclofenac
Ibuprofen
Naproxen
Midazolam
1'-OH-midazolam
N-desisopropyl metoprolol
Dexamethasone
Nadolol
Rhodamine 123
Tariquidar
Temocapril

Structure Activity Relationship Sar Studies and Molecular Design of Metoprolol

Elucidation of Essential Structural Features for Beta-Blocking Activity

The general structure of aryloxypropanolamine beta-blockers consists of an aromatic ring linked through an ether oxygen to a propanolamine (B44665) side chain. researchgate.net SAR studies have identified several key components of this structure that are indispensable for potent beta-blocking activity.

The aryloxypropanolamine side chain is a cornerstone of the pharmacophore for this class of beta-blockers. oup.com Its specific arrangement and functional groups are critical for receptor binding and antagonism.

Key contributions of the side chain include:

Ether Oxygen Bridge : The introduction of an -OCH2- group between the aromatic ring and the ethylamine (B1201723) side chain is a defining feature of aryloxypropanolamine beta-blockers like propranolol (B1214883) and metoprolol (B1676517). pharmacy180.com This oxygen bridge lengthens the side chain, which has been shown to increase the potency of antagonism compared to arylethanolamine structures. oup.com

Secondary Amine : For optimal activity, the amino group in the side chain must be a secondary amine. pharmacy180.comslideshare.net This group is essential for forming an ionic bond with the receptor. youtube.com N,N-disubstitution generally leads to a decrease in beta-blocking activity. pharmacy180.com

Branched Alkyl Group on Nitrogen : The substituent on the amino nitrogen plays a significant role. Bulky aliphatic groups, such as isopropyl or tert-butyl, are commonly found on the amino function and are crucial for antagonist activity. pharmacy180.comnih.gov This branched alkyl group is thought to fit into a hydrophobic pocket of the receptor. youtube.com

Hydroxyl Group : The presence of a hydroxyl group on the second carbon of the propanolamine chain is essential for activity. youtube.com This hydroxyl group is involved in hydrogen bonding with the receptor, a critical interaction for binding. youtube.com Its stereochemical configuration is also paramount, as discussed later.

Alterations to this side chain, such as extending it by a carbon, replacing the ether oxygen with sulfur or methylene, or methylating the beta-carbon, generally result in a partial or complete loss of beta-blocking activity. oup.com

The nature and position of substituents on the aromatic (phenoxy) ring are primary determinants of the pharmacological properties of beta-blockers, particularly their potency and receptor selectivity. pharmacy180.comnih.gov

Para-Substitution and Cardioselectivity : One of the most significant findings in the SAR of beta-blockers is that para-substitution on the phenoxy ring often confers cardioselectivity (β1-selectivity). nih.govpharmaguideline.com Metoprolol, with its 4-(2-methoxyethyl) group, is a prime example of a selective β1-blocker. nih.gov This selectivity is generally achieved when there is a suitable-sized substituent at the para-position in the absence of a meta-substituent. pharmaguideline.com Other para-substituted cardioselective agents include atenolol (B1665814) and practolol. oup.com

Ortho-Substitution and Potency : In contrast to para-substitution's role in selectivity, ortho-substitution on the aromatic ring generally increases the potency of beta-blockade. oup.comnih.gov This is particularly true when the ortho-substituent contains a heteroatom in the alpha position. oup.com

Lipophilicity : The substituents on the aryl group also influence the lipophilicity of the molecule, which in turn affects its absorption, metabolism, and ability to cross the blood-brain barrier. pharmacy180.comslideshare.net Metoprolol is considered to have intermediate lipophilicity. slideshare.net

FeatureInfluence on ActivityExample Compound(s)
Aromatic Ring Substitution
Para-substitutionConfers β1-selectivity (cardioselectivity)Metoprolol, Atenolol
Ortho-substitutionIncreases potencyOxprenolol, Alprenolol
Side Chain Features
Secondary Amine with Bulky Group (e.g., Isopropyl)Optimal for antagonist activityPropranolol, Metoprolol
Hydroxyl Group on Propanol ChainEssential for receptor bindingAll aryloxypropanolamine beta-blockers
Ether Oxygen BridgeIncreases potency over arylethanolaminesPropranolol, Metoprolol

Stereochemical Influence on Pharmacological Activity and Receptor Selectivity

Metoprolol is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-metoprolol and (R)-metoprolol. scispace.com It is typically administered as a racemic mixture of these two forms. nih.govumaryland.edu The stereochemistry of the hydroxyl-bearing carbon in the propanolamine side chain is critical, as the beta-adrenergic receptor exhibits a high degree of stereoselectivity. researchgate.netmdpi.com

(S)-Enantiomer : The beta-blocking activity of metoprolol resides almost exclusively in the (S)-enantiomer. indianheartjournal.comnih.gov The (S)-configuration is essential for optimal affinity and interaction with the β1-adrenergic receptor. pharmacy180.comslideshare.net Studies have shown that (S)-metoprolol is significantly more potent in blocking β1-adrenoceptors than the (R)-enantiomer, with one report indicating a 33-fold higher potency in rats. nih.govindianheartjournal.com The β1 receptor affinity of the S-form is about 500 times greater than that of the R-form. indianheartjournal.com

(R)-Enantiomer : The (R)-enantiomer is substantially less active at the β1-receptor. mdpi.comindianheartjournal.com Some research suggests that the (R)-isomer of metoprolol may act as a non-selective beta-blocker, affecting both β1 and β2 receptors, which could contribute to side effects. mdpi.com

Stereoselective Metabolism : The metabolism of metoprolol, primarily carried out by the enzyme CYP2D6, is also stereoselective. scispace.comnih.gov In individuals who are extensive metabolizers, there is a preferential metabolism of (R)-metoprolol, leading to higher plasma concentrations of the more active (S)-enantiomer. indianheartjournal.comresearchgate.net Conversely, in poor metabolizers, this stereoselectivity can be reversed. indianheartjournal.com This highlights how genetic factors influencing metabolism can alter the enantiomeric ratio and, consequently, the pharmacological response. nih.govnih.gov

EnantiomerPrimary ActivityReceptor SelectivityPotency Comparison
(S)-Metoprolol High β1-adrenergic blockadePreferential for β1 receptorsThe pharmacologically active isomer; significantly more potent than (R)-metoprolol. nih.govindianheartjournal.com
(R)-Metoprolol Very low β1-adrenergic blockadeMay be non-selective (blocks β1 and β2)Substantially less active at β1 receptors. mdpi.comindianheartjournal.com

Computational Chemistry and Molecular Modeling Approaches

In recent years, computational methods have become invaluable tools in drug design, providing insights into the molecular interactions that govern a drug's activity. These approaches complement experimental SAR studies by modeling the interactions between a ligand like metoprolol and its receptor at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. mdpi.com Docking studies for metoprolol have been performed to elucidate its binding mode within the active site of beta-adrenergic receptors. aip.org

These simulations help to:

Identify Key Interactions : Docking studies can identify specific amino acid residues in the receptor's binding pocket that interact with the functional groups of metoprolol. For instance, simulations have shown the formation of hydrogen bonds between metoprolol and the beta-2 adrenergic receptor. aip.org

Analyze Binding Affinity : Scoring functions are used to estimate the binding affinity (free energy of binding) of the ligand to the receptor, helping to rank different compounds or binding poses. nih.gov

Explain SAR and Stereoselectivity : By modeling the binding of both (S)- and (R)-enantiomers, docking can provide a structural basis for the observed stereoselectivity. The more potent (S)-enantiomer is expected to form a more stable complex with a more favorable binding energy, fitting more snugly into the receptor's active site.

These simulations are often followed by molecular dynamics (MD) simulations, which provide a more dynamic picture of the ligand-receptor complex over time, assessing the stability of the predicted interactions. mdpi.comaip.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For metoprolol and its derivatives, QSAR models have been developed for various purposes.

Predicting Activity : QSAR models can be built to predict the beta-blocking activity of novel, unsynthesized derivatives of metoprolol. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with experimentally determined activity.

Designing Improved Derivatives : These models can guide the design of new derivatives with potentially improved properties, such as enhanced potency or selectivity. researchgate.net

Environmental and Toxicological Assessment : QSAR has also been used to predict the environmental fate and potential ecotoxicity of metoprolol and its transformation products. mdpi.comresearchgate.net This "benign by design" approach aims to create new drug candidates that are not only effective but also more environmentally friendly. researchgate.net

The development of predictive 3D-QSAR models, which consider the three-dimensional properties of molecules, can further enhance the virtual screening process for new drug candidates. mdpi.com

SAR of Metoprolol Degradation Products and Impurities

The pharmacological and toxicological profiles of impurities and degradation products are of significant interest in drug development and safety assessment. For metoprolol, the structure-activity relationships (SAR) of its metabolites have been partially elucidated, while the activities of process impurities and other degradation products are less well-characterized. The analysis of these compounds often relies on established SAR principles for β-adrenergic receptor antagonists.

Metoprolol undergoes extensive metabolism in the liver, primarily through the action of the CYP2D6 enzyme, leading to three main types of metabolites: O-demethylated, α-hydroxylated, and N-dealkylated products. pharmaffiliates.com The pharmacological activities of these metabolites vary significantly based on their structural modifications compared to the parent compound.

Metabolites of Metoprolol

α-Hydroxymetoprolol : This metabolite is formed through the hydroxylation of the ethyl group on the benzene (B151609) ring. It is considered an active metabolite, exhibiting approximately one-tenth of the β1-blocking potency of metoprolol itself. pharmaffiliates.comnih.govscienceopen.com The presence of the hydroxyl group does not eliminate its ability to interact with the β1-adrenergic receptor, but it does reduce its affinity. This highlights the importance of the lipophilic nature of the para-substituent for optimal receptor binding.

Metoprolol Acid : The O-demethylation of the methoxyethyl side chain, followed by oxidation, results in the formation of metoprolol acid. This carboxylic acid metabolite is considered inactive and does not possess any significant pharmacological effects. hzsunchem.com The introduction of a polar carboxyl group drastically alters the physicochemical properties of the molecule, rendering it unable to effectively bind to the β-adrenergic receptor.

N-Desisopropyl Metoprolol : This metabolite is formed via the N-dealkylation of the secondary amine. While its specific activity is not as extensively documented as the other two major metabolites, general SAR principles for β-blockers suggest a significant reduction or loss of β-blocking activity. The isopropyl group on the nitrogen atom is a critical pharmacophoric feature for high-affinity binding to the β-adrenergic receptor. Its removal would likely lead to a substantial decrease in antagonist potency.

Process Impurities and Other Degradation Products

Several other compounds are recognized as process impurities or degradation products of metoprolol. While direct pharmacological data for many of these is scarce, their structures can be compared to the essential pharmacophore of aryloxypropanolamine β-blockers to infer their likely activity.

4-(2-Methoxyethyl)phenol (B22458) (Metoprolol Impurity B) : This compound is a key synthetic precursor to metoprolol and can be present as an impurity. Lacking the entire aminopropanol (B1366323) side chain, which is essential for interaction with the β-adrenergic receptor, this phenolic compound is not expected to exhibit any β-blocking activity. wikipedia.orgnih.gov Some sources suggest it may have blood pressure-lowering effects through other mechanisms, such as interacting with the angiotensin II receptor, though this is not well-established. indiamart.com

3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol (Metoprolol Impurity D) : This impurity retains the aryloxypropanol backbone but lacks the crucial isopropylamino group. The secondary amine is a key interaction point with the receptor, and its absence in this diol impurity would almost certainly abolish any significant β-blocking activity. biosynth.comresearchgate.net

The following interactive table summarizes the key degradation products and impurities of metoprolol and their relationship with β-adrenergic blocking activity based on their structural features.

Compound NameStructureKey Structural Difference from MetoprololExpected β-Adrenergic Blocking Activity
α-Hydroxymetoprolol Addition of a hydroxyl group to the ethyl side chainActive (approx. 1/10th of metoprolol)
Metoprolol Acid O-demethylation and oxidation to a carboxylic acidInactive
N-Desisopropyl Metoprolol Removal of the isopropyl group from the nitrogenLikely significantly reduced or inactive
4-(2-Methoxyethyl)phenol Lacks the aminopropanol side chainInactive
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol Lacks the isopropylamino groupInactive

Preclinical Pharmacological Investigation and Animal Models of Metoprolol Hydrochloride

In Vitro Pharmacological Studies on Isolated Tissues and Cells

Functional Assays in Isolated Cardiac and Vascular Preparations

Functional assays on isolated tissues and cells provide crucial insights into the physiological consequences of metoprolol's receptor binding activity. These ex vivo studies bridge the gap between receptor affinity and whole-organism responses.

Isolated Cardiac Preparations:

In isolated cardiac muscle preparations, metoprolol (B1676517) demonstrates its characteristic β1-blocking effects. It competitively antagonizes the positive chronotropic (heart rate) and inotropic (contractility) effects of catecholamines like isoprenaline. hres.ca This directly translates to a reduction in the force and rate of contraction of the isolated heart muscle. Studies on isolated perfused hearts from diabetic rats have shown that acute treatment with metoprolol can lead to a stimulation of glucose oxidation and a reduction in palmitate oxidation. physiology.orgresearchgate.net Furthermore, in a canine model of heart failure, treatment with metoprolol was shown to restore the function of the cardiac ryanodine (B192298) receptor (RyR2), a calcium release channel crucial for excitation-contraction coupling. ahajournals.org

Isolated Vascular Preparations:

The effects of metoprolol on isolated blood vessels reveal a more complex picture due to its relative β1-selectivity. In anesthetized cats, metoprolol antagonized the hind limb vasodilation induced by the β-agonist isoproterenol (B85558), but at much higher doses than those required to block the cardiac chronotropic and inotropic responses. hres.cafda.gov This indicates a weaker effect on β2-receptor-mediated vasodilation.

More recent studies using isolated mesenteric and cerebral resistance arteries from mice have provided further evidence for metoprolol's impact on the vasculature. nih.govphysiology.org In these preparations, metoprolol was found to impair vasodilation induced by both the non-specific β-agonist isoproterenol and the β2-specific agonist clenbuterol. nih.govnih.gov This suggests that metoprolol can directly inhibit β2-adrenoceptor-mediated vasodilation in resistance arteries. physiology.org This impairment of vasodilation was observed in different vascular beds, including mesenteric and posterior cerebral arteries, indicating a potentially widespread effect. nih.govphysiology.org In isolated rat cerebral arteries, metoprolol was shown to prevent the β1-adrenergic receptor-mediated increase in diameter caused by dobutamine. nih.gov

Table 2: Effects of Metoprolol in Isolated Functional Assays

Tissue/Cell PreparationAgonistObserved Effect of MetoprololSource
Isolated Perfused Diabetic Rat Hearts-Stimulated glucose oxidation, reduced palmitate oxidation physiology.orgresearchgate.net
Isolated Canine Heart Failure Muscle-Restored RyR2 channel function ahajournals.org
Anesthetized Cat Hind LimbIsoproterenolAntagonized vasodilation at high doses hres.cafda.gov
Isolated Mouse Mesenteric ArteriesIsoproterenol, ClenbuterolImpaired vasodilation nih.govnih.gov
Isolated Mouse Posterior Cerebral ArteriesIsoproterenolImpaired maximal vasodilation nih.govnih.gov
Isolated Rat Cerebral ArteriesDobutaminePrevented β1-mediated dilation nih.gov

In Vivo Animal Model Studies for Mechanistic Insights

Cardiovascular System Responses (Heart Rate, Cardiac Output, Vascular Resistance)

In vivo studies in various animal models have consistently demonstrated the key cardiovascular effects of metoprolol. A primary and expected effect is the reduction of heart rate (negative chronotropic effect), a direct consequence of β1-adrenoceptor blockade in the heart. hres.canih.gov This has been observed in conscious dogs at rest and during exercise, as well as in anesthetized mice. hres.canih.gov

In anesthetized mice, acute administration of metoprolol led to a significant reduction in heart rate, stroke volume, and consequently, cardiac output. nih.govphysiology.orgresearchgate.net This decrease in cardiac output was accompanied by an increase in systemic vascular resistance, which helped to maintain mean arterial pressure. nih.govphysiology.orgresearchgate.net The reduction in stroke volume suggests that metoprolol may also exert a negative inotropic (reduced contractility) and lusitropic (impaired relaxation) effect. nih.govphysiology.org

Studies in dogs have shown that the effect of metoprolol on tachycardia is linearly related to the logarithm of its plasma concentration. fda.gov In a canine model of heart failure, long-term treatment with metoprolol improved left ventricular function and prevented ventricular remodeling more effectively than atenolol (B1665814). karger.com

Table 3: In Vivo Cardiovascular Responses to Metoprolol in Animal Models

Animal ModelKey FindingsSource
Anesthetized MiceReduced heart rate, stroke volume, and cardiac output; Increased systemic vascular resistance nih.govphysiology.orgresearchgate.net
Conscious DogsReduced heart rate at rest and during exercise hres.ca
Canine Heart Failure ModelImproved left ventricular function and prevented remodeling (compared to atenolol) karger.com

Effects on Renin Activity and Sympathetic Outflow Regulation

Metoprolol influences the renin-angiotensin system and sympathetic nervous system activity, which are crucial for cardiovascular regulation.

Renin Activity:

One of the established mechanisms of action for metoprolol's antihypertensive effect is the inhibition of renin release from the kidneys. hres.cahres.ca This is achieved through the blockade of β1-adrenoceptors located on the juxtaglomerular cells of the kidney. ahajournals.org Metoprolol has been shown to inhibit the increase in plasma renin activity induced by diuretics like furosemide. hres.ca In patients with chronic heart failure already receiving ACE inhibitors, the addition of metoprolol caused a significant but temporary reduction in plasma renin activity. nih.gov Similarly, in a study on patients with mild, stable heart failure, metoprolol significantly decreased plasma renin activity and angiotensin II levels. ahajournals.org

Sympathetic Outflow Regulation:

The effect of metoprolol on sympathetic outflow is complex. Some studies suggest that acute administration of β-blockers can lead to an increase in muscle sympathetic nerve activity (MSNA). ahajournals.org However, there is also evidence that metoprolol, being a lipophilic β-blocker that can cross the blood-brain barrier, may exert effects on the central nervous system to reduce sympathetic outflow. tandfonline.comtandfonline.com In a rat model of myocardial infarction, long-term cerebral β-blockade with metoprolol reduced heart rate, suggesting a central effect. tandfonline.com In conscious rabbits, the cardiac sympathoexcitation induced by central angiotensin II infusion was blocked by metoprolol. ahajournals.org Differential effects between the lipophilic metoprolol and the hydrophilic atenolol in psychosocial stress models in pigs suggest that central β-adrenoceptor blockade by metoprolol leads to a reduced release of the adrenergic cotransmitter neuropeptide Y (NPY). tandfonline.com

Table 4: Effects of Metoprolol on Renin and Sympathetic Regulation in Preclinical Models

ParameterAnimal/Human ModelObserved Effect of MetoprololSource
Renin ActivityAnimal ModelsInhibition of release hres.cahres.ca
Renin ActivityHeart Failure PatientsTemporary reduction nih.gov
Renin Activity & Angiotensin IIMild Heart Failure PatientsSignificant reduction ahajournals.org
Sympathetic OutflowConscious RabbitsBlocked central angiotensin II-induced sympathoexcitation ahajournals.org
Sympathetic OutflowStressed PigsReduced neuropeptide Y release (central effect) tandfonline.com

Influence on Adrenergic-Mediated Vasodilation and Organ Perfusion

While metoprolol's primary action is on the heart, its influence on the vasculature, particularly on adrenergic-mediated vasodilation and subsequent organ perfusion, is a significant aspect of its preclinical profile.

As a β1-selective blocker, metoprolol has less of an inhibitory effect on β2-receptor-mediated vasodilation compared to non-selective beta-blockers. karger.com This is generally considered beneficial as it allows for peripheral vasodilation to occur, which can help maintain organ perfusion. karger.com However, because its β1-selectivity is not absolute, at higher doses, it can inhibit β2-adrenoceptors in the vascular musculature. hres.cahres.ca

Studies in anesthetized mice have shown that while metoprolol maintained mean arterial pressure, it caused a reduction in relative cerebral blood flow and microvascular brain tissue oxygen partial pressure. nih.govphysiology.orgnih.gov This suggests that metoprolol can impair brain perfusion. nih.govphysiology.org These in vivo findings are supported by ex vivo studies on isolated arteries, which demonstrated a direct inhibitory effect of metoprolol on β-adrenergic-mediated vasodilation. nih.govphysiology.orgphysiology.org This impairment of β2-adrenergic-mediated vasodilation is hypothesized to be a mechanism by which metoprolol could potentially limit vital organ perfusion, especially in situations of high demand. nih.gov

In anesthetized cats, metoprolol required much higher doses to antagonize the vasodilation in the hind limb compared to the doses needed for its cardiac effects, highlighting its relative β1-selectivity. hres.cafda.gov However, in rats, it has been suggested that the antihypertensive effect of β-blockers may be associated with a reduced release of noradrenaline from peripheral adrenergic nerves, which could contribute to a reduction in peripheral vascular resistance during long-term administration. fda.gov

Metabolic Effects (e.g., Glucose, Lipid Metabolism Interactions) in Animal Models

Preclinical studies in various animal models have demonstrated that metoprolol hydrochloride influences glucose and lipid metabolism, primarily by modulating pathways related to energy substrate utilization in cardiac and other tissues.

In a study utilizing streptozotocin (B1681764) (STZ)-diabetic rats, a model for diabetic cardiomyopathy, metoprolol demonstrated significant effects on cardiac metabolism. nih.gov Chronic treatment with metoprolol was found to inhibit fatty acid oxidation in the hearts of these diabetic rats. nih.gov This effect is believed to stem from a reduction in the total activity of carnitine palmitoyltransferase I (CPT-1), a key enzyme in fatty acid transport into mitochondria, rather than an increase in malonyl-CoA levels. nih.govresearchgate.net Concurrently, acute metoprolol administration during heart perfusions stimulated glucose oxidation and increased tissue ATP levels. nih.gov These findings suggest a metabolic shift from fatty acid utilization towards glucose oxidation, which is considered more oxygen-efficient and potentially beneficial in the context of a failing heart. nih.govresearchgate.net

Further investigations in animal models have shown that metoprolol can inhibit the metabolic effects stimulated by isoprenaline. fda.gov Specifically, it was shown to block the isoproterenol-induced liberation of glycerol, glucose, insulin, and free fatty acids. fda.gov In anesthetized dogs, metoprolol was also found to be approximately as potent as propranolol (B1214883) in inhibiting the increase of plasma free fatty acids induced by noradrenaline. fda.gov

The table below summarizes the key metabolic effects of metoprolol observed in preclinical animal models.

Table 1: Effects of Metoprolol on Metabolic Parameters in Animal Models

Animal Model Metabolic Parameter Observed Effect of Metoprolol Reference
Streptozotocin-Diabetic Rat Cardiac Palmitate (Fatty Acid) Oxidation Decreased (in diabetic hearts after chronic treatment) nih.gov
Streptozotocin-Diabetic Rat Cardiac Glucose Oxidation Stimulated (with acute treatment) nih.gov
Streptozotocin-Diabetic Rat Cardiac ATP Levels Increased (with acute treatment) nih.gov
Streptozotocin-Diabetic Rat Carnitine Palmitoyltransferase I (CPT-1) Activity Decreased nih.gov
Animal Models (General) Isoprenaline-Stimulated Glycerol Liberation Inhibited fda.gov
Animal Models (General) Isoprenaline-Stimulated Glucose Liberation Inhibited fda.gov
Animal Models (General) Isoprenaline-Stimulated Insulin Liberation Inhibited fda.gov
Animal Models (General) Isoprenaline-Stimulated Free Fatty Acid Liberation Inhibited fda.gov
Anesthetized Dog Noradrenaline-Induced Plasma Free Fatty Acids Inhibited fda.gov

Pharmacodynamic Studies in Genetically Modified Animal Models

The pharmacodynamic properties of metoprolol hydrochloride have been investigated in several genetically modified animal models, revealing specific mechanisms and effects not observable in wild-type animals.

In a Duchenne Muscular Dystrophy (mdx) mouse model, which develops cardiomyopathy, early treatment with metoprolol was associated with a worsening of right ventricular function. fda.gov This study highlighted that the drug did not affect the increased myocardial calcium influx characteristic of this disease model. fda.gov

Conversely, studies in other genetically modified mouse models have shown unique protective effects. Research using sophisticated mouse models of myocardial infarction demonstrated that metoprolol has a distinct cardioprotective property linked to its ability to block the infiltration of neutrophils into the infarcted heart tissue. cnic.es This effect was shown to be unique to metoprolol and not a general class effect of beta-blockers. cnic.es

Furthermore, research in animal models of aging, including genetically modified mice, has suggested that metoprolol may extend lifespan. frontiersin.org The proposed mechanism involves the drug's ability to decrease G protein stimulation and reduce protein kinase A (PKA) activity within the heart, counteracting the age-associated consequences of sympathetic overactivity. frontiersin.org

Comparative Preclinical Studies with Other Beta-Blockers

Comparative preclinical studies are crucial for differentiating the pharmacological profile of metoprolol from other beta-adrenergic antagonists. These studies have been conducted across various animal models and have assessed multiple endpoints, from cardiovascular effects to metabolic and inflammatory responses.

In a doxorubicin-induced chronic heart failure model in rats, second-generation beta-blockers, including metoprolol and bisoprolol (B1195378), were compared with third-generation agents like carvedilol (B1668590) and nebivolol (B1214574). mdpi.com The study found that metoprolol and bisoprolol had no significant effect on the studied indices of myocardial energy metabolism (such as ATP, ADP, AMP concentrations, and enzyme activities). mdpi.com In contrast, nebivolol and carvedilol demonstrated positive effects, such as increasing ATP concentration and succinate (B1194679) dehydrogenase (SDH) activity. mdpi.com

In mouse models of acute myocardial infarction, metoprolol exhibited a unique cardioprotective effect not shared by other intravenously administered beta-blockers like atenolol and propranolol. cnic.es This protective action was attributed to metoprolol's ability to inhibit the inflammatory response mediated by neutrophils. cnic.es This anti-inflammatory property was further confirmed in other animal models of inflammatory disease, including lung damage and peritonitis, where metoprolol was the only beta-blocker tested that could limit organ damage. cnic.es

Classic pharmacodynamic comparisons in anesthetized cat models revealed differences in receptor selectivity and potency. Metoprolol was found to be approximately three times less potent than propranolol in inhibiting the cardiac chronotropic response to isoprenaline and 50 times less potent at inhibiting the peripheral vasodilator response, highlighting its β1-selectivity. fda.gov Practolol showed a somewhat higher degree of β1-selectivity in these tests than metoprolol, while propranolol was non-selective. fda.gov

The following table provides a comparative overview of metoprolol versus other beta-blockers in various preclinical models.

Table 2: Comparative Preclinical Findings of Metoprolol vs. Other Beta-Blockers

Animal Model Compared Beta-Blockers Key Finding Reference
Doxorubicin-Induced Heart Failure (Rat) Bisoprolol, Carvedilol, Nebivolol Metoprolol had no significant effect on myocardial energy metabolism, unlike the third-generation agents Carvedilol and Nebivolol. mdpi.com
Myocardial Infarction (Mouse) Atenolol, Propranolol Metoprolol showed unique cardioprotective effects by inhibiting neutrophil infiltration, a property not observed with atenolol or propranolol. cnic.es
Anesthetized Cat Propranolol, Practolol Metoprolol was less potent than propranolol in blocking cardiac and vascular β-receptors but showed greater β1-selectivity. fda.gov
Anesthetized Dog Propranolol Metoprolol was equipotent to propranolol in blocking the noradrenaline-induced increase in plasma free fatty acids. fda.gov
Rat and Mouse Intestine Labetalol (B1674207) Metoprolol and labetalol showed similar high effective permeability in in-situ intestinal perfusion models. nih.govresearchgate.net

Analytical Chemistry Research for Metoprolol Hydrochloride

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental in the analysis of metoprolol (B1676517) hydrochloride, offering high-resolution separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative determination of metoprolol in pharmaceutical dosage forms and biological fluids. jchps.comresearchgate.net Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are simple, specific, sensitive, and accurate. jchps.comjddtonline.info

A typical RP-HPLC method involves a C18 column as the stationary phase. jchps.comresearchgate.net The mobile phase composition is optimized for efficient separation; for instance, a mixture of phosphate (B84403) buffer and acetonitrile (B52724) is often used. jchps.com Detection is frequently carried out using a UV-Visible detector at a specific wavelength, such as 224 nm, 235 nm, or 280 nm. jchps.comijsr.netpensoft.net

Method validation encompasses several parameters, including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). jchps.comresearchgate.net Linearity is established over a specific concentration range, with correlation coefficients (r²) close to 0.9999 indicating a strong linear relationship. jchps.com The sensitivity of these methods is demonstrated by low LOD and LOQ values, which can be in the microgram per milliliter (µg/mL) range. jchps.comresearchgate.net For example, one validated method reported an LOD of 0.125 µg/mL and an LOQ of 0.381 µg/mL for metoprolol. jchps.com

Table 1: Example of HPLC Method Parameters for Metoprolol Analysis

Parameter Condition
Column Welchrom RP-C18 (250 mm X 4.6 mm; 5µm) jchps.com
Mobile Phase 10 mM Phosphate buffer (pH 3.0): acetonitrile (50:50, v/v) jchps.com
Flow Rate 1.0 mL/minute jchps.com
Detection UV at 235 nm jchps.com
Retention Time 2.687 min jchps.com
Linearity Range 5-25 µg/mL jchps.com
LOD 0.125 µg/mL jchps.com
LOQ 0.381 µg/mL jchps.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for identifying and quantifying metoprolol and its metabolites in biological matrices like plasma and urine. researchgate.netpluscommunication.eu This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the detection of trace levels of compounds. nih.gov

The process typically involves protein precipitation to prepare plasma samples, followed by separation on a C18 column. researchgate.net A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode is commonly used for detection. researchgate.net The high resolution of modern mass spectrometers allows for the confident structural assignment of metabolites. evotec.com

LC-MS/MS has been instrumental in identifying major metabolites of metoprolol, such as α-hydroxymetoprolol and O-desmethylmetoprolol. researchgate.netpluscommunication.eu By analyzing the fragmentation patterns of the parent drug and its metabolites, researchers can reconstruct the structures of the metabolic products. pluscommunication.eu Techniques like precursor ion scans and neutral loss scans are employed to specifically target and identify metabolites. pluscommunication.eunih.gov For instance, a study using HPLC-ESI-QqQLIT-MS identified 29 product ions in the collision-induced dissociation pathway of metoprolol, leading to the proposed structures of 27 metabolites. pluscommunication.eu

Table 2: Key Metabolites of Metoprolol Identified by LC-MS/MS

Metabolite m/z
O-demethylmetoprolol pluscommunication.eu 254 pluscommunication.eu
α-hydroxymetoprolol (three isomers) pluscommunication.eu 284 pluscommunication.eu
Metoprolol acid pluscommunication.eu 268 pluscommunication.eu

Spectroscopic Techniques in Metoprolol Hydrochloride Research

Spectroscopic methods provide valuable information regarding the structure and concentration of metoprolol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of metoprolol and for studying its interactions with other molecules, such as cyclodextrins. researchgate.netnih.gov Both one-dimensional (¹H NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to unambiguously assign the signals of the protons and carbons in the metoprolol molecule. researchgate.netlibretexts.org

NMR studies have been crucial in investigating the formation of inclusion complexes between metoprolol and cyclodextrins. nih.gov Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide clear evidence of how the metoprolol molecule is included within the cyclodextrin (B1172386) cavity. nih.gov For example, studies have shown that the methoxyethylbenzene moiety of metoprolol is included in the cavities of α- and β-cyclodextrin, forming 1:1 complexes. nih.gov In contrast, with the larger γ-cyclodextrin, two metoprolol molecules can be included, forming a 2:1 complex. nih.gov These studies provide detailed insights into the geometry and stoichiometry of such interactions at a molecular level.

Chiral Analytical Methods for Enantiomeric Separation and Quantification

Metoprolol is a chiral compound, and its enantiomers can exhibit different pharmacological and pharmacokinetic properties. mdpi.com Therefore, the development of chiral analytical methods for the separation and quantification of its enantiomers, (R)-(+)- and (S)-(-)-metoprolol, is of significant importance.

High-performance liquid chromatography using chiral stationary phases (CSPs) is a common approach for the direct enantioselective determination of metoprolol. researchgate.net Various CSPs, such as Chiralcel OD, have proven effective in resolving the enantiomers of metoprolol and its metabolites. nih.gov The mobile phase composition, often a mixture of hexane, ethanol, and additives like diethylamine, is optimized to achieve the best separation. researchgate.net

Coupled achiral-chiral column switching HPLC systems have also been developed to separate and quantify metoprolol enantiomers in complex biological matrices like urine. researchgate.net In such systems, an achiral column is used first to separate metoprolol from interfering components, followed by a chiral column for the enantiomeric separation. researchgate.net Detection is often performed using fluorescence, which provides high sensitivity, with detection limits as low as 25 ng/ml for each enantiomer. researchgate.net Capillary electrophoresis using chiral selectors like cyclodextrins has also been successfully employed for the enantioseparation of metoprolol. mdpi.com

Table 4: Chiral Stationary Phases Used for Metoprolol Enantiomer Separation

Chiral Stationary Phase Application
Chiralcel OD Separation of metoprolol and O-desmethylmetoprolol enantiomers. nih.gov
Sumichiral OA-4900 Resolution of metoprolol acid. nih.gov
Coupled Sumichiral OA-4900 and Chiralcel OD Resolution of diastereomeric α-hydroxymetoprolols. nih.gov
Chiral-AGP Investigated for chiral separation of metoprolol and its metabolites. nih.gov
Cyclobond I Investigated for chiral separation of metoprolol and its metabolites. nih.gov

Advanced Analytical Techniques for Impurity Profiling and Degradation Product Identification

The comprehensive analysis of impurities and degradation products of metoprolol hydrochloride is critical for ensuring its quality, safety, and efficacy. Advanced analytical techniques are indispensable for detecting, identifying, and quantifying these compounds, which may be present in trace amounts. ijpsonline.comnih.gov The development of stability-indicating analytical methods is particularly important, as it allows for the separation of the active pharmaceutical ingredient (API) from its potential degradants. tsijournals.comddtjournal.net

Forced degradation studies are a key component of this process, intentionally subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products. nih.govrjpn.orgijprajournal.com These studies help in elucidating the degradation pathways and developing robust analytical methods capable of resolving the drug from all potential impurities. nih.govajrconline.org

Detailed Research Findings

A variety of advanced analytical techniques are employed for the impurity profiling of metoprolol hydrochloride. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with various detectors for enhanced sensitivity and specificity. ijpsonline.com

One of the most powerful approaches is the combination of liquid chromatography with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry. ijpsonline.comnih.gov LC-MS allows for the separation of compounds, while the mass spectrometer provides information about their molecular weight and structure through fragmentation patterns. nih.govpluscommunication.eu

Forced Degradation Studies and Degradant Identification:

Research has shown that metoprolol is susceptible to degradation under various stress conditions. For instance, significant degradation has been observed under oxidative and hydrolytic (acidic and basic) conditions. nih.gov In one study, metoprolol was subjected to stress as per International Council for Harmonisation (ICH) guidelines, leading to the identification of 14 degradation products. nih.gov The separation of these products was achieved using a C18 column, and their structures were elucidated by comparing their fragmentation patterns with that of the parent drug using LC/Q-TOF-ESI-MS/MS. nih.gov

Another study investigating the degradation of metoprolol under UV irradiation in the presence and absence of hydrogen peroxide identified several transformation products using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). mdpi.com This study highlighted two primary degradation mechanisms: one leading to products with smaller masses and another involving the addition of hydroxyl radicals to form products with higher masses. mdpi.com

The following table summarizes the findings from a forced degradation study on metoprolol, indicating the conditions and the extent of degradation observed.

Table 1: Summary of Forced Degradation Studies on Metoprolol

Stress Condition Reagents and Conditions Observation Reference
Acid Hydrolysis 1 N HCl, refluxed at 80°C Significant degradation tsijournals.comnih.gov
Base Hydrolysis 0.1 N NaOH, refluxed at 80°C Significant degradation, more than in acid tsijournals.comnih.govrjpn.org
Oxidative Degradation 30% H2O2 Extensive degradation nih.gov
Thermal Degradation 60°C for 24 hours Stable ddtjournal.netnih.gov
Photolytic Degradation UV irradiation Stable under photolysis alone, but degradation is enhanced with H2O2 nih.govmdpi.com
Neutral Hydrolysis Water Stable nih.gov

Identification of Specific Impurities and Degradation Products:

Advanced analytical techniques have enabled the identification and characterization of numerous metoprolol impurities and degradation products. Some of these are also listed in pharmacopoeias. For example, degradation products DP(2) (m/z 153) and DP(14) (m/z 236) have been identified and matched with impurity B and impurity I, respectively, as listed in the European Pharmacopoeia and British Pharmacopoeia. nih.gov

The table below lists some of the identified degradation products of metoprolol along with the analytical techniques used for their characterization.

Table 2: Identified Degradation Products of Metoprolol and Analytical Techniques Used

Degradation Product (DP) / Impurity m/z Analytical Technique Reference
DP with m/z 134 134 HPLC-HRMS mdpi.com
DP(2) / Impurity B 153 LC/Q-TOF-ESI-MS/MS nih.gov
DP(14) / Impurity I 236 LC/Q-TOF-ESI-MS/MS nih.gov
DP with m/z 252 252 HPLC-HRMS mdpi.com
O-desmethylmetoprolol 254.1 LC-MS/MS mdpi.comnih.gov
DP with m/z 254 254 HPLC-HRMS mdpi.com
Radiolytic product 266 LC-MS ucl.ac.be
Metoprolol Acid (TP 3) 268 HPLC-ESI-QqQLIT-MS pluscommunication.eu
DP with m/z 282 282 HPLC-HRMS mdpi.com
α-hydroxymetoprolol 284.1 LC-MS/MS mdpi.comnih.gov
Radiolytic product 284 LC-MS ucl.ac.be
DP with m/z 284 284 HPLC-HRMS mdpi.com

m/z refers to the mass-to-charge ratio.

Chromatographic and Spectroscopic Techniques:

The choice of chromatographic column and mobile phase is crucial for achieving optimal separation of metoprolol from its impurities. C18 and cyano (CN) columns are commonly used. nih.govnih.gov Gradient elution methods, where the composition of the mobile phase is changed over time, are often necessary to resolve complex mixtures of degradation products. tsijournals.com

For impurities that lack a UV chromophore, such as metoprolol impurities M and N, alternative detection methods are required. thermofisher.com Hydrophilic Interaction Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) has been successfully employed for the analysis of such non-chromophoric impurities. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of impurities, often used in conjunction with mass spectrometry to provide definitive structural information. pluscommunication.eurjptonline.org

Pharmaceutical Formulation and Drug Delivery System Research of Metoprolol Hydrochloride

Research on Sustained and Extended-Release Formulations

The primary goal of sustained and extended-release formulations of metoprolol (B1676517) is to maintain therapeutic plasma concentrations over a prolonged period, thereby improving patient compliance and therapeutic outcomes.

Design and Evaluation of Polymer Matrix Systems

Polymer matrix systems are a cornerstone of oral sustained-release technology. These systems incorporate the drug within a polymer matrix, and drug release is controlled by processes such as diffusion, erosion, or a combination of both.

Researchers have extensively investigated various hydrophilic and hydrophobic polymers to control the release of metoprolol salts. Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) of different viscosity grades (K4M, K15M, K100M, K100LV), xanthan gum, guar (B607891) gum, pectin, and sodium alginate have been popular choices. who.intijhsr.orgcore.ac.uk These polymers, upon contact with aqueous fluids, swell to form a gel layer that retards drug release. farmaciajournal.com Studies have shown that increasing the concentration of HPMC in a matrix tablet leads to a slower drug release rate. farmaciajournal.com For instance, increasing the polymer level of xanthan gum from 30% to 60% decreased the release of metoprolol succinate (B1194679). rjptonline.org

The combination of different polymers has also been explored to achieve desired release profiles. For example, a combination of HPMC and sodium alginate has been used to develop sustained-release tablets of metoprolol succinate. who.int Similarly, matrix tablets formulated with both carbopol-934 and xanthan gum have shown promising sustained-release characteristics for metoprolol succinate. jddtonline.info Natural gums have also been demonstrated to be suitable for producing sustained-release tablets of metoprolol. core.ac.uk

The manufacturing process also plays a critical role. Wet granulation and direct compression are common methods used. farmaciajournal.comjddtonline.info While direct compression is simpler, it can sometimes lead to issues like poor flow and sticking. rjptonline.org Wet granulation, although more complex, can yield granules with good tableting properties. rjptonline.org Fluid-bed granulation has been identified as a satisfactory process for producing granules with good flow and tableting performance. rjptonline.org

Table 1: Examples of Polymer Matrix Systems for Metoprolol Sustained Release

Polymer(s) Metoprolol Salt Formulation Method Key Finding
HPMC (K100M, K4M) Metoprolol Succinate Wet Granulation Swellable polymers suitable for extended-release tablets. core.ac.uk
Xanthan Gum, Carbopol-934 Metoprolol Succinate Direct Compression / Wet Granulation A combination of these polymers showed promising sustained-release profiles. jddtonline.info
HPMC, Sodium Alginate Metoprolol Succinate Direct Compression Optimized combination can provide a good alternative to pellet technology. who.int
Xanthan Gum, Guar Gum, Pectin, Carrageenan Metoprolol Succinate Wet Granulation Guar gum in combination with Avicel RS 581 showed extended release for 24 hours. ijhsr.org
HPMC, Sodium Carboxymethylcellulose (CMC-Na) Metoprolol Tartrate Direct Compression / Wet Granulation Increasing the amount of HPMC resulted in slower drug release. farmaciajournal.com

Modeling of Drug Release Kinetics (e.g., Higuchi's kinetics, Super Case II Transport)

To understand the mechanism of drug release from these polymer matrix systems, researchers fit the in vitro dissolution data to various mathematical models. These models include zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. scholarsresearchlibrary.comnih.gov

The Higuchi model is often used to describe drug release from a matrix system where the release is governed by Fickian diffusion. scholarsresearchlibrary.comnih.gov Several studies on metoprolol matrix tablets have found that the drug release follows the Higuchi model, indicating a diffusion-controlled mechanism. scholarsresearchlibrary.comnih.gov

The Korsmeyer-Peppas model is particularly useful as it helps to elucidate the release mechanism by considering the value of the release exponent 'n'. nih.gov

An 'n' value of 0.5 (for a slab) or 0.45 (for a cylinder) indicates Fickian diffusion (Case I transport).

An 'n' value between 0.5 and 1.0 (for a slab) or 0.45 and 0.89 (for a cylinder) suggests non-Fickian or anomalous transport, where both diffusion and polymer swelling/erosion contribute to drug release. nih.govnih.gov

An 'n' value of 1.0 (for a slab) or 0.89 (for a cylinder) points to Case II transport, which is controlled by polymer relaxation or erosion. nih.govnih.gov

An 'n' value greater than 1.0 indicates Super Case II transport , which involves polymer relaxation and erosion. nih.gov

In the context of metoprolol hydrochloride formulations, studies have reported 'n' values indicative of different mechanisms. For instance, some formulations of metoprolol succinate were found to follow Super Case II transport, suggesting that drug release is governed by polymer relaxation and erosion. ijhsr.orgscholarsresearchlibrary.com One study found that for a formulation of metoprolol succinate, the release exponent 'n' was 1.199, indicating Super Case II transport. ijhsr.org Another study on metoprolol succinate sustained-release tablets reported 'n' values ranging from 0.882 to 1.025, also indicating Super Case II transport. scholarsresearchlibrary.com

Table 2: Drug Release Kinetic Models for Metoprolol Formulations

Formulation Type Kinetic Model Release Exponent (n) Indicated Mechanism
Metoprolol Succinate SR Tablets Higuchi & Korsmeyer-Peppas 0.981 Super Case II Transport (Non-Fickian) scholarsresearchlibrary.com
Metoprolol Succinate Matrix Tablets First Order & Korsmeyer-Peppas 1.199 Super Case II Transport ijhsr.org
Metoprolol Tartrate Coated Granules Korsmeyer-Peppas 0.8983 Anomalous (Non-Fickian) Transport nih.gov
Metoprolol Succinate Floating Tablets Zero Order & Korsmeyer-Peppas < 0.43 Fickian Diffusion fabad.org.tr

Application of Solid Dispersion Techniques for Modified Release

Solid dispersion is a technique used to improve the dissolution and bioavailability of poorly water-soluble drugs. However, it can also be adapted to develop sustained-release formulations for water-soluble drugs like metoprolol by using water-insoluble or swellable polymers as carriers. rjptonline.org

Research has been conducted to produce sustained-release systems of metoprolol tartrate and succinate using solid dispersion techniques. rjptonline.orgtandfonline.com In one study, solid dispersions of metoprolol tartrate were prepared using Eudragit RLPO and RSPO polymers by both melting and solvent methods. nih.govtandfonline.com The results showed that drug release from these dispersions was slower compared to the pure drug. nih.govtandfonline.com Formulations with a higher ratio of Eudragit RSPO, which is less permeable, exhibited slower release rates. nih.govtandfonline.com

Another study focused on producing sustained-release systems of metoprolol succinate using solid dispersion with polymers like HPMC and ethyl cellulose (B213188). rjptonline.org The solvent evaporation method was employed, and it was found that ethyl cellulose was effective in controlling the initial burst release and modifying the drug release profile over several hours. rjptonline.org For example, formulations with specific polymer-drug ratios achieved 90% drug release in 12 hours and 100% release in 24 hours. rjptonline.org These studies demonstrate the utility of solid dispersion technology in retarding the release of a highly water-soluble drug like metoprolol. rjptonline.orgtandfonline.com

Novel Drug Delivery Approaches

Beyond conventional matrix tablets, research has explored novel drug delivery systems to further optimize metoprolol therapy.

Investigation of Nanoparticle and Microparticle-Based Systems

Nanoparticle and microparticle systems offer several advantages for drug delivery, including the potential for targeted delivery and controlled release.

For metoprolol succinate, microparticles have been developed using various polymers. One approach involved fabricating microparticles by crosslinking a chitosan (B1678972)/gelatin system with dialdehyde (B1249045) xanthan gum. innovareacademics.in The in vitro drug release from these microparticles was influenced by factors such as the total polymer amount and the ratio of chitosan to gelatin. innovareacademics.in Another study prepared metoprolol succinate-loaded chitosan microparticles using an ionic gelation method. tandfonline.com These microparticles were then coated with sodium alginate to enhance mucoadhesion and provide a more controlled release. tandfonline.comresearchgate.net The coated microparticles showed sustained release in simulated intestinal fluid (PBS pH 6.8). tandfonline.comresearchgate.net

HPMC-reinforced alginate microparticles have also been developed for the extended release of metoprolol succinate. fabad.org.tr These systems, prepared by an emulsifying external gelation technique, showed a significant reduction in the initial burst release and extended drug release over time as the concentration of HPMC increased. fabad.org.tr

Nanoparticle-based systems have also been investigated. Gelatin nanoparticles have been developed to incorporate metoprolol succinate, showing good encapsulation efficiency. researchgate.net In another novel approach, thermosensitive liquid suppositories containing metoprolol tartrate-loaded biodegradable poly(lactide-co-glycolide) (PLGA) nanoparticles were developed. mdpi.com These nanoparticles released 66% to 91% of the drug over 12 hours, following first-order kinetics. mdpi.com

Table 3: Microparticle and Nanoparticle Systems for Metoprolol Delivery

System Type Polymer(s) Metoprolol Salt Key Finding
Microparticles Chitosan, Gelatin, Xanthan Gum Metoprolol Succinate Drug release was influenced by polymer amount and ratio. innovareacademics.in
Coated Microparticles Chitosan, Sodium Alginate Metoprolol Succinate Coated particles showed sustained release and potential for increased bioavailability. tandfonline.comresearchgate.net
Microparticles HPMC, Alginate Metoprolol Succinate HPMC reinforcement reduced burst release and extended drug delivery. fabad.org.tr
Nanoparticles in Liquid Suppository Poly(lactide-co-glycolide) (PLGA) Metoprolol Tartrate A novel thermosensitive formulation for controlled rectal delivery. mdpi.com

Permeation Enhancement Studies for Alternative Routes (e.g., buccal)

The buccal route (absorption through the lining of the cheek) offers an attractive alternative to oral administration, as it bypasses the gastrointestinal tract and first-pass metabolism in the liver. nih.gov Metoprolol is considered a suitable candidate for this route. nih.gov

Research has focused on developing buccoadhesive tablets of metoprolol tartrate to prolong its release and improve bioavailability. nih.gov These tablets are often designed as bilayered systems, with a bioadhesive layer that adheres to the buccal mucosa and a backing layer to promote unidirectional drug release into the mucosa. nih.gov Polymers like Carbopol 934P are used for their bioadhesive properties, while matrix formers like Methocel K4M control the drug release. nih.gov Studies have shown that optimized formulations can achieve a cumulative drug release of over 90% in 10 hours. nih.gov

Permeation enhancement is a key aspect of developing effective buccal delivery systems. The permeability of metoprolol across the buccal mucosa has been studied using in vitro and ex vivo models, such as the TR146 cell culture and porcine buccal mucosa. mdpi.com A good correlation has been observed between these models. mdpi.com The pH of the formulation can influence permeation. mdpi.com Furthermore, the use of chemical permeation enhancers has been investigated for the transdermal delivery of metoprolol tartrate, which shares principles with buccal delivery. Enhancers like sodium lauryl sulfate (B86663) (SLS) have been shown to significantly increase drug flux across the skin. tandfonline.com

Physicochemical Interactions in Formulation Development

The development of effective oral solid dosage forms for Moprolol hydrochloride hinges on a thorough understanding of the physicochemical interactions between the active pharmaceutical ingredient (API) and various excipients. These interactions are fundamental to controlling the drug release profile, ensuring stability, and achieving desired therapeutic outcomes. Compatibility studies are a prerequisite in formulation development to confirm that the drug does not react with the polymers and excipients, which could affect the shelf life or cause other undesirable effects on the formulation. sci-hub.se

Drug-Excipient Compatibility Screening

Initial screening for potential physicochemical incompatibilities is a critical step. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly employed to assess the compatibility of this compound with various formulation components.

Research has shown that this compound is compatible with several common excipients used in sustained-release formulations. FTIR studies involving polymers such as Hydroxypropyl Methylcellulose (HPMC), Ethylcellulose (EC), and Sodium Carboxymethylcellulose (Sodium CMC) have revealed no significant shifts in the major functional group peaks, indicating the absence of chemical interactions between the drug and these polymers. sci-hub.se Similarly, DSC is utilized to investigate the miscibility of the drug in molten binders and to detect changes in melting points, which can signify an interaction. nih.gov For instance, a notable shift in the DSC endothermic peak when a drug is mixed with an excipient like Polyethylene Glycol (PEG) can be attributed to the drug's miscibility in the molten excipient. nih.gov

Interactions in Matrix-Based and Coated Systems

In the design of modified-release systems, the interaction between this compound and matrix-forming or coating polymers is paramount. These interactions, which are often physical rather than chemical, govern the mechanism and rate of drug release.

Hydrophilic Matrix Systems: Polymers like HPMC and Polyethylene Oxide (PEO) are frequently used to form hydrophilic matrices that control drug release through a process of swelling, diffusion, and erosion. When the tablet comes into contact with gastrointestinal fluids, the polymer hydrates and swells, forming a gel layer. This compound, being readily water-soluble, dissolves and diffuses through this gel layer. sci-hub.senih.gov The viscosity of the polymer, its concentration, and its interaction with the aqueous medium are key factors controlling the diffusion rate.

Melt Granulation Techniques: Twin-screw melt granulation (TSMG) is another advanced technique used for developing sustained-release formulations. nih.govmdpi.com This process involves the use of a meltable binder that is heated and mixed with the API and other excipients. nih.gov Research has documented the use of TSMG for this compound with excipients like stearic acid and PEO WSR N12K. nih.govmdpi.com The miscibility of the drug in the molten binder is a critical factor. In some cases, the binder can act as a plasticizer, lowering the glass transition temperature of the drug. nih.gov

Table 1: Research Findings on Melt Granulation of Metoprolol Salts

Metoprolol Salt Technique Binder(s) / Key Excipients Observed Interaction / Outcome Reference
Metoprolol hydrochloride Twin-Screw Melt Granulation (TSMG) Stearic acid, Polyethylene Oxide (PEO) WSR N12K Combination of rate-controlling polymers and lipids with a meltable binder for sustained release. nih.govmdpi.com
Metoprolol tartrate Melt Granulation Polyethylene Glycol (PEG), Soluplus The drug was miscible in both binders, exhibiting a plasticizing effect that lowered the temperature of deformation. nih.gov
Metoprolol succinate High-Shear Melt Granulation (HSMG) Compritol 888 ATO Resulted in an extended-release profile comparable to direct compression or wet granulation methods. mdpi.com

Osmotic Drug Delivery Systems: For more precise, zero-order, or chronotherapeutic release patterns, osmotic delivery systems have been developed for metoprolol salts. researchgate.netnih.gov These formulations consist of a core tablet containing the drug and an osmotic agent (osmagent), which is then coated with one or more membranes. researchgate.net A study on a chronotherapeutic formulation of metoprolol tartrate utilized a core tablet containing the drug and sodium chloride as the osmagent. researchgate.netnih.gov This core was coated with an inner, swellable layer of HPMC and an outer, rate-controlling semipermeable membrane made of a mixture of Eudragit® RS and RL. researchgate.netnih.gov

The physicochemical interactions in this system are complex:

Water from the gastrointestinal tract permeates the outer membrane.

The water hydrates the inner HPMC layer, causing it to swell significantly.

Simultaneously, water dissolves the osmagent (sodium chloride) and the drug in the core, creating a high osmotic pressure difference across the semipermeable membrane. researchgate.netnih.gov

The pressure from the swelling HPMC layer and the osmotic gradient forces the dissolved drug solution out through a precisely drilled orifice in the coating. researchgate.net

The lag time before drug release and the subsequent release rate are controlled by the physicochemical properties of the coating, such as the thickness of the HPMC and Eudragit® layers and the ratio of Eudragit® RS (low permeability) to Eudragit® RL (high permeability). researchgate.net

Table 2: Components and Physicochemical Roles in a Metoprolol Tartrate Chronotherapeutic Formulation

Component Role in Formulation Physicochemical Interaction / Mechanism Reference
Metoprolol Tartrate Active Pharmaceutical Ingredient Dissolves in incoming fluid to form a solution for release. researchgate.netnih.gov
Sodium Chloride Osmagent Creates an osmotic pressure gradient upon dissolution, driving the release. researchgate.netnih.gov
Hydroxypropyl Methylcellulose (HPMC) Swelling Layer Absorbs water and swells, exerting pressure on the outer membrane and pushing the drug out. researchgate.netnih.gov
Eudragit® RS/RL Rate-Controlling Membrane Forms a semipermeable membrane that controls the rate of water influx, thereby controlling the overall drug release rate. The ratio of RS to RL fine-tunes permeability. researchgate.netnih.gov
Polyethylene Glycol (PEG) 6000 Pore Former Leaches out from the coating upon contact with water, creating pores for drug release. nih.gov

Degradation Pathways and Stability Research of Metoprolol Hydrochloride

Identification and Characterization of Degradation Products

The transformation of metoprolol (B1676517) hydrochloride under various environmental and laboratory conditions leads to a range of degradation products. The identification of these products is essential for understanding the reaction mechanisms and potential toxicity.

Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic pollutants like metoprolol in water. aops-school.com These processes generate highly reactive species, primarily hydroxyl radicals (HO•), which initiate the degradation. aops-school.comiwaponline.com The degradation products often result from reactions such as hydroxylation on the aromatic ring, cleavage of the side chain, ipso-substitution, and dealkylation. iwaponline.comnih.goviwaponline.com

Several AOPs have been studied for metoprolol degradation, including UV irradiation, ozonation, photocatalysis, and sulfate (B86663) radical-based processes. iwaponline.commdpi.com

UV/Sulfite Process: In the UV/sulfite process, which can act as both an advanced oxidation (AOP) and an advanced reduction process (ARP), a total of eight transformation products (TPs) have been identified. nih.gov The primary reaction mechanisms proposed are hydroxylation, dealkylation, and H abstraction, targeting the benzene (B151609) ring and ether groups of the metoprolol molecule. nih.gov

UV Irradiation and UV/H₂O₂: Studies involving UV irradiation, with and without hydrogen peroxide (H₂O₂), have identified several intermediate products. mdpi.comnih.gov The main degradation mechanisms are photolysis and reaction with hydroxyl radicals. nih.gov The addition of H₂O₂ accelerates the degradation by increasing the concentration of hydroxyl radicals. mdpi.comnih.gov

Ozonation: Ozonation of metoprolol also yields various oxidation products (OPs). acs.org The formation of these products is pH-dependent, with different intermediates observed at acidic versus neutral or basic pH levels. acs.org The reactions involve both direct ozone reactions and indirect reactions with hydroxyl radicals. acs.org

Photocatalysis (TiO₂/UV): Photocatalytic degradation using titanium dioxide (TiO₂) and UV light efficiently mineralizes metoprolol. researchgate.net The proposed reaction pathway involves two main routes: one transforming metoprolol to hydroquinone (B1673460) via intermediates like 4-(2-methoxyethyl)phenol (B22458), and another involving direct degradation to hydroquinone. researchgate.net This is then further oxidized to smaller organic acids and eventually to CO₂ and water. researchgate.net

Below is a table summarizing some of the degradation products identified from various AOPs.

Advanced Oxidation Process (AOP)Identified Degradation ProductProposed Formation Mechanism
UV/SulfiteHydroxylated MetoprololHydroxylation nih.gov
UV/SulfiteDealkylated MetoprololDealkylation nih.gov
UV/H₂O₂Metoprolol AcidSide-chain oxidation
UV/H₂O₂Phenolic derivativesHydroxylation of the aromatic ring mdpi.comnih.gov
OzonationAldehyde derivativesOxidation of the side chain acs.org
OzonationHydroxylated OPsHydroxylation acs.org
TiO₂/UV Photocatalysis4-(2-methoxyethyl)phenolTransformation of parent compound researchgate.net
TiO₂/UV PhotocatalysisHydroquinoneTransformation of parent compound or intermediates researchgate.net
TiO₂/UV Photocatalysis1,2,4-benzenetriolOxidation of hydroquinone researchgate.net

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. ijprajournal.comtsijournals.com Metoprolol has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, as per ICH guidelines. ijprajournal.comddtjournal.netajrconline.org

Research shows that metoprolol is particularly susceptible to degradation under basic conditions. ddtjournal.net Significant degradation has also been observed under acidic and oxidative stress. ijprajournal.comtsijournals.com

Acid Hydrolysis: When refluxed with hydrochloric acid (e.g., 0.1N HCl at 60°C or 2M HCl at 60°C), metoprolol undergoes degradation. ddtjournal.netajrconline.org One study noted about 30% decomposition under acidic stress. tsijournals.com

Base Hydrolysis: Metoprolol shows considerable sensitivity to basic conditions (e.g., 0.1N NaOH at 60°C), with major degradation products being formed. tsijournals.comddtjournal.netajrconline.org

Oxidative Degradation: Exposure to hydrogen peroxide results in oxidative degradation. ijprajournal.com

Thermal and Photolytic Degradation: Less degradation is typically observed when metoprolol is exposed to dry heat (e.g., 60°C for 24 hours) and photolytic conditions compared to hydrolysis and oxidation. ddtjournal.netajrconline.org

The following table summarizes the findings from forced degradation studies.

Stress ConditionObservationsExtent of Degradation
Acid Hydrolysis (e.g., 1N HCl, 80°C)Significant degradation observed. tsijournals.com~30% decomposition tsijournals.com
Base Hydrolysis (e.g., 0.1N NaOH, 80°C)Major degradation observed; compound is sensitive to base. tsijournals.comddtjournal.net~30% decomposition tsijournals.com
Oxidative (e.g., H₂O₂)Degradation occurs. ijprajournal.comNoted, but often less than base hydrolysis ddtjournal.net
Thermal (e.g., 60°C)Less degradation compared to hydrolysis. ddtjournal.netMinimal ddtjournal.net
Photolytic (UV light)Less degradation compared to hydrolysis. ddtjournal.netMinimal under some test conditions ddtjournal.net

Chemical Kinetics of Degradation Reactions

The study of chemical kinetics provides quantitative data on the rates of degradation reactions. For metoprolol, degradation through AOPs and direct photolysis often follows first-order or pseudo-first-order kinetics. nih.govmdpi.comnih.govnih.gov The reaction rates are influenced by factors such as the type of process, pH, and the presence of other substances like H₂O₂. nih.govmdpi.comnih.gov

Photolysis: Direct aqueous photolysis of metoprolol follows pseudo-first-order kinetics, with a measured half-life of approximately 630 hours under simulated solar irradiation. nih.gov

UV/Sulfite Process: The degradation of metoprolol in the UV/sulfite process follows a first-order rate law, with comparable reaction rate constants for the AOP and ARP pathways (1.20 x 10⁻³ s⁻¹ and 1.50 x 10⁻³ s⁻¹, respectively). nih.gov

UV/H₂O₂ Process: The addition of hydrogen peroxide significantly accelerates the photo-induced degradation of metoprolol. mdpi.comnih.gov For instance, the complete degradation of metoprolol was achieved in 4.5 minutes of UVC irradiation in the presence of 30 mg∙L⁻¹ H₂O₂. mdpi.comnih.gov The degradation rate slightly decreases as the pH increases from acidic to basic. nih.gov

Ozonation: In ozonation, a pre-saturated ozone solution resulted in faster degradation (rate constant of 0.19 min⁻¹) compared to bubbling ozone through the solution (rate constant of 0.12 min⁻¹), with both processes fitted to pseudo-first-order kinetics. mdpi.com

Electrochemical Degradation: In electrochemical degradation using a graphite-PVC anode, the kinetic rate constant for metoprolol degradation ranged from 0.0016 to 0.0801 min⁻¹, influenced by the initial concentration, electrolyte concentration, and applied voltage. scielo.org.mx

The table below presents kinetic data from various degradation studies.

Degradation ProcessKinetic ModelRate Constant (k)Half-life (t₁/₂)
Direct PhotolysisPseudo-first-order-~630 hours nih.gov
UV/Sulfite (AOP, without O₂)First-order1.20 x 10⁻³ s⁻¹ nih.gov-
UV/Sulfite (ARP, with O₂)First-order1.50 x 10⁻³ s⁻¹ nih.gov-
UV-C IrradiationPseudo-first-order0.02 min⁻¹ mdpi.com34.7 min mdpi.com
UV-C + 10 mg/L H₂O₂Pseudo-first-order0.08 min⁻¹ mdpi.com8.7 min mdpi.com
UV-C + 30 mg/L H₂O₂Pseudo-first-order0.14 min⁻¹ mdpi.com5.0 min mdpi.com
Ozonation (O₃ bubbling)Pseudo-first-order0.12 min⁻¹ mdpi.com-
Ozonation (pre-saturated)Pseudo-first-order0.19 min⁻¹ mdpi.com-

Quantitative Structure-Activity Relationship (QSAR) for Predicting Environmental Impact of Degradation Products

However, the toxicity is not always reduced. In the UV/sulfite AOP, the toxicity of the treated metoprolol solution was calculated to be higher than in the corresponding ARP, which was attributed to the accumulation of TPs with higher toxicity. nih.gov This highlights that while AOPs can effectively remove the parent compound, the resulting mixture of by-products may sometimes pose a different or even greater toxicological risk. nih.gov

The reliability of QSAR predictions depends heavily on the quality and size of the databases used for model training. mdpi.comnih.gov While valuable for preliminary evaluation, there is a need to expand these databases to improve the accuracy of predictions, especially for differentiating between isomers. mdpi.comnih.gov

Future Directions and Emerging Research Areas in Metoprolol Hydrochloride Studies

Integration of Omics Technologies in Mechanistic Pharmacological Research

The evolution of "omics" technologies, such as genomics, proteomics, and metabolomics, is revolutionizing pharmacology by enabling a more holistic understanding of drug effects. fffenterprises.com In the context of metoprolol (B1676517), these technologies are moving research beyond single-pathway analysis to a systems-level view of its mechanism of action and metabolism.

A key area of this research is pharmacometabolomics, which analyzes the metabolic footprint of a drug. A recent study utilizing liquid chromatography–high resolution mass spectrometry on urine samples from kidney donors and transplant recipients identified numerous previously unreported metoprolol metabolites. fffenterprises.com This discovery highlights that our current knowledge of metoprolol's biotransformation, largely based on early-phase trials, may be incomplete. fffenterprises.com Identifying these novel metabolites is crucial for a more refined understanding of the drug's disposition and could lead to better-personalized therapy. fffenterprises.com

The broader application of multi-omics approaches is expected to uncover new biomarkers and therapeutic targets related to heart failure and metoprolol's role in its treatment. droracle.ai By integrating genomic, proteomic, and metabolomic data, researchers can build a more comprehensive picture of the molecular drivers of heart failure and how metoprolol modulates these complex networks. droracle.ai This approach holds the potential to identify patient subgroups who may respond differently to metoprolol, paving the way for more precise and effective therapeutic strategies. droracle.ainih.gov

Advanced Computational and In Silico Modeling for Drug Discovery and Optimization

Computational and in silico modeling techniques are becoming indispensable tools in pharmacology, offering predictive insights into drug behavior and interactions at a molecular level. For metoprolol, these models are crucial for understanding its pharmacokinetics and pharmacodynamics.

Physiologically based pharmacokinetic (PBPK) modeling represents a significant advancement. ahajournals.orgpfizermedicalinformation.com Researchers have developed whole-body PBPK models for metoprolol's (R)- and (S)-enantiomers and its active metabolite, α-hydroxymetoprolol. ahajournals.orgpfizermedicalinformation.com These models integrate data from numerous clinical studies and mechanistically describe the significant impact of CYP2D6 genetic polymorphisms on the drug's metabolism. ahajournals.orgpfizermedicalinformation.com Such models are powerful enough to predict drug-gene interactions and can be used to calculate specific dose recommendations for patients with different CYP2D6 genotypes, promoting model-informed precision dosing. ahajournals.orgpfizermedicalinformation.com

At the quantum level, Density Functional Theory (DFT) has been employed to calculate the electronic and optical properties of the metoprolol crystal. nih.gov These theoretical calculations are complemented by molecular dynamics (MD) simulations to predict the biophysical properties of metoprolol and its interaction with receptors like the β-2 adrenoceptor. nih.gov Other computational studies have focused on the electrochemical behavior of metoprolol, using theoretical calculations to predict that oxidation and reduction processes occur at the phenyl ring, a finding that aligns with experimental results. nih.gov These advanced modeling techniques provide a detailed view of the drug's molecular characteristics, which is fundamental for optimizing its structure and function. nih.govnih.gov

Table 1: Examples of Computational Models in Metoprolol Research

Modeling Technique Application in Metoprolol Research Key Findings Reference(s)
PBPK Modeling Predicts CYP2D6 drug-gene interactions (DGIs) for metoprolol enantiomers and metabolites. Successfully predicted plasma concentrations and DGI ratios; can be used to recommend doses for different CYP2D6 metabolizer statuses. ahajournals.orgpfizermedicalinformation.com
DFT & MD Simulation Investigates biophysical, electronic, and optical properties of metoprolol and its docking with the β-2 adrenoceptor. Predicted biophysical properties and simulated the interaction between the drug and its receptor target. nih.gov
Electrochemical Modeling Studies the electrochemical behavior of metoprolol to understand its oxidation and reduction processes. Computational results indicated that the phenyl ring is the site of redox activity, which was confirmed experimentally. nih.gov

| QbD Modeling | Used to computationally predict and optimize modified-release formulations of metoprolol succinate (B1194679). | Demonstrated that a Quality by Design approach could successfully achieve a single-dose formulation with desired release properties. | tandfonline.com |

Nanotechnology and Targeted Delivery System Innovations for Enhanced Research Models

Nanotechnology offers innovative solutions to overcome challenges in drug delivery, such as improving bioavailability and enabling targeted therapy. drugbank.com For metoprolol, various nanoparticle-based systems are being explored to enhance its therapeutic efficacy and create advanced research models. These systems can offer controlled and sustained release, potentially reducing the frequent administration needed with conventional formulations and improving patient compliance. scielo.br

Several types of nanocarriers have been investigated for metoprolol delivery:

Solid Lipid Nanoparticles (SLNs) : These are prepared using lipids like Compritol and surfactants. Studies have shown that metoprolol-loaded SLNs can be successfully formulated using techniques like hot homogenization, achieving high entrapment efficiency and providing sustained drug release. scielo.br

Polymeric Nanoparticles : Biodegradable copolymers, such as those made from glycolide (B1360168) and L,L-lactide, have been used to create metoprolol-loaded nanoparticles. fda.gov These can be incorporated into thermosensitive liquid suppositories, offering a potential alternative administration route for patients who cannot take oral medication. fda.gov Research has demonstrated that these systems can release over 80% of the drug over a 12-hour period. fda.gov Other research has involved preparing metoprolol-loaded nanospheres using bovine serum albumin, which also showed prolonged drug release. mdpi.com

Gold Nanoparticles (AuNPs) : Metoprolol has been conjugated with AuNPs to improve its delivery to cardiac tissues. drugbank.com These conjugates have shown double the efficiency in targeting heart failure tissue, demonstrating the potential of inorganic nanoparticles in targeted cardiovascular therapy. drugbank.com

These nano-formulations not only represent potential improvements in clinical delivery but also serve as advanced tools in research. They allow for more precise investigation of drug targeting and release kinetics, contributing to a deeper understanding of how localized and sustained drug action can influence therapeutic outcomes. drugbank.comscielo.brfda.gov

Table 2: Nanotechnology-Based Delivery Systems for Metoprolol

Nanoparticle System Preparation Method Key Characteristics Potential Advantage Reference(s)
Solid Lipid Nanoparticles (SLNs) Hot Homogenization Entrapment efficiency up to 98.2%; particle size 286.7-386.9 nm; sustained release over 6 hours. Improved bioavailability and sustained release. scielo.br
PLGA Nanoparticles o/o Method (oil-in-oil) Incorporated into thermosensitive liquid suppositories; >80% drug release over 12 hours. Alternative rectal administration; controlled release. fda.gov
Gelatin Nanoparticles Ionic Gelation Coated with sodium alginate for mucoadhesion. Enhanced bioavailability and controlled release. cnic.es
Gold Nanoparticles (AuNPs) Conjugation Preferentially targets β1 receptors. Improved targeted delivery to cardiac tissues. drugbank.com

| Bovine Serum Albumin Nanospheres | Nanoprecipitation | Particle size <200 nm; >80% entrapment efficiency; prolonged release up to 10 hours. | Effective drug delivery with minimal side effects. | mdpi.com |

Exploration of Non-Adrenergic Receptor Interactions and Pleiotropic Effects

Emerging research indicates that metoprolol's therapeutic benefits may extend beyond its primary β1-adrenergic receptor blockade. These additional, or pleiotropic, effects are a significant area of investigation, as they could explain some of the drug's unique clinical advantages.

One of the most notable pleiotropic effects of metoprolol is its anti-inflammatory action. nih.gov Studies have demonstrated that metoprolol can limit the hyperactivation of neutrophils, a type of inflammatory cell that can cause significant tissue damage during a myocardial infarction. cnic.esoup.com This effect appears to be unique to metoprolol and is not observed with other common beta-blockers like atenolol (B1665814) or propranolol (B1214883). cnic.essolaci.org By preventing these inflammatory cells from infiltrating the heart tissue, metoprolol provides a cardioprotective effect that is not considered a class effect. cnic.esoup.com Research using animal models of myocardial ischemia-reperfusion injury showed that only metoprolol significantly reduced the infarct size compared to other beta-blockers. solaci.org

Furthermore, metoprolol has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and CXCL1 in animal models of atherosclerosis. nih.gov In cell culture models mimicking diabetic retinopathy, metoprolol prevented the high-glucose-induced release of inflammatory markers and vascular endothelial growth factor (VEGF). mdpi.comnih.gov

Research on Pharmacogenomic Aspects Beyond CYP2D6 (e.g., receptor polymorphisms, transporter genes)

While the influence of genetic variations in the CYP2D6 gene on metoprolol metabolism is well-documented, future research is expanding to investigate other genetic factors that contribute to inter-individual differences in drug response. mdpi.commedwave.clwikipedia.org This field, pharmacogenomics, aims to tailor drug therapy to an individual's genetic makeup. fffenterprises.com

A primary focus of this expanded research is the gene encoding metoprolol's direct target: the β1-adrenergic receptor (ADRB1). nih.gov Polymorphisms in the ADRB1 gene have been identified as potential predictors of antihypertensive drug response. nih.gov For instance, the Gly389Arg polymorphism of the ADRB1 receptor has been associated with variations in the cardiovascular response to metoprolol. Prospective clinical trials are underway to determine if an individual's genotype for both CYP2D6 and ADRB1 can better predict their response to metoprolol than clinical factors alone.

The Dutch Pharmacogenomics Working Group (DPWG) has already issued guidelines for metoprolol dosing based on CYP2D6 genotype, recommending dose adjustments for poor and intermediate metabolizers. wikipedia.orgnih.gov However, the clinical picture is complex. Studies have found that even when accounting for CYP2D6 status, there is still variability in patient outcomes, suggesting that other genes are involved. wikipedia.org Future research will likely investigate the role of genes encoding drug transporters and other receptor subtypes that may interact with metoprolol or its metabolites. A comprehensive understanding of these additional genetic influences is essential for advancing from drug-gene-pair guidelines to a more integrated, multi-gene approach for personalizing metoprolol therapy.

Table 3: Compound Names Mentioned

Compound Name
Metoprolol hydrochloride
Metoprolol
Metoprolol tartrate
Metoprolol succinate
α-hydroxymetoprolol
O-Demethylmetoprolol
Deisopropylmetoprolol
Atenolol
Propranolol
Carvedilol (B1668590)
Compritol
Glycolide
L,L-lactide
Sodium Alginate
TNF-α
CXCL1
VEGF
Epinephrine
Bisoprolol (B1195378)
Guanethidine
Betanidine
Reserpine
alpha-methyldopa
Clonidine
Prazosin
Verapamil (B1683045)
Diltiazem (B1670644)
Lidocaine
Nitroglycerin
Atropine
Isoproterenol (B85558)
Dobutamine
Insulin
Practolol
Hydrochlorothiazide
Felodipine
Acarbose
Acebutolol
Aceclofenac
Acemetacin
Acetaminophen
Acetazolamide
Acetohexamide
Abacavir
Abaloparatide
Abiraterone
Ajmaline
Albiglutide
Salbutamol
Albutrepenonacog alfa
Alclofenac
Aldesleukin
Alfentanil
Dextromethorphan
Omeprazole
Midazolam
Phenacetin
Tolbutamide
Chlorzoxazone
Theophylline
Diclofenac
Warfarin
Celiprolol
Labetalol (B1674207)
Nebivolol (B1214574)

Q & A

Q. What are the recommended synthetic routes for enantiomerically pure Moprolol hydrochloride, and how is chiral purity validated?

this compound's synthesis often involves resolving racemic mixtures to isolate the desired enantiomer (e.g., L-(-)-Moprolol). A patented method uses tartrate salts for chiral resolution, followed by recrystallization to achieve high enantiomeric excess (ee) . Chiral chromatography (e.g., HPLC with a chiral stationary phase) is critical for validating purity. Techniques like polarimetry or circular dichroism (CD) spectroscopy can further confirm enantiomeric composition .

Q. Which analytical techniques are most reliable for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is widely used for quantification, as described in pharmacopeial monographs for structurally similar beta-blockers like Propranolol hydrochloride. Method validation should include parameters such as linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) . Mass spectrometry (LC-MS) is recommended for detecting low-concentration degradation products .

Q. What in vitro and in vivo models are appropriate for preliminary assessment of this compound’s β-adrenergic receptor selectivity?

Use isolated guinea pig atria (for β₁-receptor activity) and tracheal smooth muscle (for β₂-receptor effects) to evaluate selectivity. In vivo, administer Moprolol to hypertensive rodent models and monitor heart rate (β₁) and bronchial resistance (β₂). Radioligand binding assays with human recombinant receptors can quantify affinity (Ki values) .

Advanced Research Questions

Q. How should pharmacokinetic-pharmacodynamic (PK/PD) studies be designed to address inter-species variability in this compound metabolism?

Employ allometric scaling to extrapolate preclinical data (rodent, canine) to humans. Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific cytochrome P450 (CYP2D6) activity. Incorporate population PK approaches in clinical trials to assess covariates like genetic polymorphisms .

Q. What methodologies are recommended for environmental risk assessment of this compound metabolites in aquatic ecosystems?

Follow the EMA’s Environmental Risk Assessment (ERA) guidelines: measure adsorption coefficients (Kd, Koc) via batch equilibrium tests, and assess acute/chronic toxicity in Daphnia magna and algae. Use high-resolution mass spectrometry (HRMS) to track persistent metabolites in wastewater effluent . Data should be compared to predicted no-effect concentrations (PNECs) .

Q. How can contradictory results in this compound’s efficacy across clinical trials be systematically analyzed?

Apply meta-analytic frameworks to aggregate data from heterogeneous studies. Stratify results by variables such as patient age, CYP2D6 phenotype, and comorbidities. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality and identify confounding factors (e.g., drug-drug interactions) .

Methodological Notes

  • Synthesis & Characterization : Prioritize chiral purity validation to avoid skewed pharmacological data .
  • Environmental Impact : Align with EMA guidelines to ensure regulatory compliance and ecological safety .
  • Data Contradictions : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to dissect study heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.